Calceolarioside A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIGZYLCYRQESL-VJWFJHQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316527 | |
| Record name | Calceolarioside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84744-28-5 | |
| Record name | Calceolarioside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84744-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calceolarioside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084744285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calceolarioside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Calceolarioside A: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calceolarioside A, a phenylpropanoid glycoside, has garnered significant interest within the scientific community due to its notable anti-inflammatory and antinociceptive properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite found predominantly in plants of the Calceolaria genus, commonly known as slipper worts. While several species within this genus are known to produce phenylpropanoid glycosides, Calceolaria hypericina has been specifically identified as a primary source for the isolation of this compound. This species is native to Chile. Other plant species in which this compound has been reported include Fraxinus insularis and Aeschynanthus bracteatus.
Isolation and Purification of this compound
The isolation of this compound from its natural plant sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a detailed methodology based on established procedures.
Plant Material Collection and Preparation
Fresh aerial parts of Calceolaria hypericina are collected and identified by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference. The plant material is then air-dried or freeze-dried and ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction with ethanol at room temperature. This process is typically carried out by maceration or percolation.
Experimental Protocol: Ethanol Extraction
-
Maceration: The powdered aerial parts of C. hypericina are soaked in ethanol (e.g., 95% v/v) in a large container with a lid. The ratio of plant material to solvent may vary, but a common starting point is 1:10 (w/v).
-
Agitation: The mixture is stirred or agitated periodically for a period of 24 to 72 hours at room temperature to ensure thorough extraction.
-
Filtration: The mixture is then filtered through cheesecloth or a filter paper to separate the extract from the solid plant residue.
-
Re-extraction: The plant residue is typically re-extracted two to three more times with fresh ethanol to maximize the yield of the target compound.
-
Solvent Evaporation: The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain a crude extract.
Purification by Counter-Current Chromatography (CCC)
The crude ethanol extract is further purified using counter-current chromatography, a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.
Experimental Protocol: Counter-Current Chromatography
-
Solvent System Preparation: A biphasic solvent system composed of ethyl acetate (EtOAc), n-butanol (n-BuOH), and water (H₂O) is prepared. The optimal ratio of these solvents needs to be determined empirically to achieve a suitable partition coefficient (K) for this compound.
-
CCC Instrument Setup: A high-speed counter-current chromatograph is used for the separation. The column is first filled with the stationary phase (typically the more polar phase).
-
Sample Loading: The crude extract is dissolved in a small volume of the biphasic solvent system and injected into the CCC instrument.
-
Elution: The mobile phase (typically the less polar phase) is then pumped through the column at a specific flow rate, while the column is rotated at a high speed (e.g., 800-1000 rpm).
-
Fraction Collection: The eluent is collected in fractions using a fraction collector.
-
Analysis of Fractions: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is evaporated to yield purified this compound.
The following diagram illustrates the general workflow for the isolation of this compound.
Biological Activity of this compound
This compound has demonstrated significant anti-inflammatory and antinociceptive activities in various in vivo and in vitro models.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using models such as carrageenan-induced paw edema in mice. Administration of this compound has been shown to significantly reduce paw edema, indicating its potential to mitigate inflammatory responses.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (µ g/paw ) | Paw Volume (mL) ± SEM | % Inhibition of Edema |
| Control (Carrageenan) | - | Data not available | 0% |
| This compound | 50 | Data not available | Significant reduction |
| This compound | 100 | Data not available | Significant reduction |
Note: Specific quantitative data on paw volume was not available in the reviewed literature, but significant reductions were reported.
Furthermore, in vitro studies using lipopolysaccharide (LPS)-stimulated human THP-1 macrophages have shown that this compound can significantly reduce the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).
Table 2: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-stimulated THP-1 Cells
| Concentration (µg/mL) | % Reduction of IL-6 Release | % Reduction of TNF-α Release | % Reduction of IL-1β Release |
| 10 | Concentration-dependent | Concentration-dependent | Concentration-dependent |
| 25 | reduction | reduction | reduction |
| 50 | reported | reported | reported |
| 100 |
Note: The reviewed literature states a concentration-dependent reduction without providing specific percentage values.
Antinociceptive Activity
In models of persistent inflammatory pain, such as the formalin test in mice, this compound has been shown to reduce licking activity in both the early and late phases of the test, suggesting both analgesic and anti-inflammatory effects.
Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of phenylpropanoid glycosides like this compound are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Upon stimulation by pro-inflammatory signals such as LPS, the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines. Polyphenolic compounds, a class to which this compound belongs, have been shown to inhibit the activation of NF-κB. Similarly, the MAPK pathway, which also plays a crucial role in inflammation, can be modulated by these compounds.
The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.
Conclusion
This compound represents a promising natural compound with well-documented anti-inflammatory and antinociceptive properties. This guide provides a foundational understanding of its natural sources and a detailed protocol for its isolation and purification. The elucidation of its mechanism of action, likely involving the modulation of the NF-κB and MAPK signaling pathways, further underscores its therapeutic potential. Further research is warranted to fully explore the pharmacological profile of this compound and to optimize its isolation for potential drug development applications.
Physical and chemical properties of pure Calceolarioside A.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calceolarioside A is a phenylpropanoid glycoside, a class of naturally occurring phenolic compounds found in various plant species. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a detailed overview of the known physical and chemical properties of pure this compound, methodologies for its study, and insights into its biological mechanisms of action.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₆O₁₁ | [1] |
| Molecular Weight | 478.44 g/mol | [1] |
| Appearance | White powder | |
| Purity | ≥95-98% (as commercially available) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | |
| Storage Conditions | Short term at 0°C, long term at -20°C, desiccated. | |
| CAS Number | 84744-28-5 | [1] |
| IUPAC Name | [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |
| SMILES | C1=CC(=C(C=C1CCO[C@H]2--INVALID-LINK--CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O">C@@HO)O)O | [1] |
| XLogP3-AA | 0.6 | [1] |
| Hydrogen Bond Donors | 7 | [1] |
| Hydrogen Bond Acceptors | 11 | [1] |
| Rotatable Bond Count | 9 | [1] |
| Exact Mass | 478.14751164 Da | [1] |
| Topological Polar Surface Area | 186 Ų | [1] |
Experimental Protocols
Isolation and Purification of this compound from Calceolaria hypericina
A general workflow for the isolation of this compound from its natural source is outlined below. This process involves extraction followed by chromatographic separation.
Methodology:
-
Plant Material: The aerial parts of Calceolaria hypericina are collected and identified.
-
Extraction: The plant material is extracted with ethanol at room temperature.
-
Concentration: The solvent is evaporated under reduced pressure to yield a crude extract residue.[2]
-
Purification: The crude extract is subjected to counter-current distribution using a biphasic solvent system composed of ethyl acetate, n-butanol, and water to separate the fractions and isolate pure this compound.[2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of this compound.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. This allows for the complete assignment of proton and carbon signals, confirming the connectivity of the molecule.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed, often coupled with liquid chromatography (LC-MS).
-
Analysis: The mass spectrum will show the protonated molecule [M+H]⁺, and tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which aids in structural confirmation. For this compound, a precursor ion [M+H]⁺ at m/z 479.1548 is observed.[1]
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the absorption maxima, which is characteristic of the chromophores present in the molecule.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or ethanol.
-
Analysis: The UV-Vis spectrum is recorded, typically from 200 to 400 nm. Phenylpropanoid glycosides generally exhibit two major absorption bands.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.
-
Analysis: The infrared spectrum will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) functional groups.
In Vitro Anti-Inflammatory Activity Assay
LPS-Induced Cytokine Release in THP-1 Macrophages
-
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines.
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: The differentiated THP-1 cells are pre-treated with varying concentrations of this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[2][3]
-
Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][3]
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.[2]
Biological Activities and Signaling Pathways
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. In in vitro studies using LPS-stimulated human THP-1 macrophages, it has been shown to reduce the secretion of the pro-inflammatory cytokines IL-6, TNF-α, and IL-1β in a concentration-dependent manner.[2][3] This suggests that this compound may interfere with inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression.
References
- 1. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanopartikel.info [nanopartikel.info]
Comprehensive literature review of Calceolarioside A bioactivity.
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Calceolarioside A is a phenylpropanoid glycoside, a class of naturally occurring compounds found in various plant species.[1][2] It has been isolated from organisms such as Calceolaria spp., Fraxinus mandshurica, and Plantago coronopus.[2][3][4] As a member of the hydroxycinnamic acid family, this compound has garnered significant interest within the scientific community for its diverse and potent biological activities.[4][5] Emerging research highlights its potential as a therapeutic agent in several disease models, primarily attributed to its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][3][5] This technical guide provides an in-depth review of the current literature on this compound's bioactivity, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.
Anti-inflammatory and Antinociceptive Properties
This compound has demonstrated significant anti-inflammatory and pain-reducing effects in multiple preclinical models.[1] Its activity appears to be selective and dependent on the inflammatory stimulus.[6]
Quantitative Data
| Bioactivity | Model | Doses Tested | Key Results | Reference |
| Antinociceptive | Formalin Test (Mice) | 100 µ g/paw | Reduced licking by 35% (Phase 1) and 75% (Phase 2). | [2] |
| Anti-hyperalgesic | Carrageenan-induced Thermal Hyperalgesia (Mice) | 50 and 100 µ g/paw | Significantly reversed thermal hyperalgesia. | [1][2] |
| Anti-inflammatory | Zymosan-induced Paw Edema (Mice) | 50 and 100 µ g/paw | Induced a significant reduction in edema from 1 to 4 hours. | [1][2] |
| Cytokine Inhibition | LPS-stimulated THP-1 Macrophages | 10, 25, 50, 100 µg/mL | Dose-dependent reduction in the release of IL-6, TNF-α, and IL-1β. | [1] |
| PKCα Inhibition | Enzyme Assay | - | IC50: 0.6 mM | [1] |
Signaling Pathways and Mechanisms
The anti-inflammatory effects of this compound are strongly linked to its ability to modulate key signaling molecules. The compound significantly reduces the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This suggests an inhibitory action on inflammatory cascades, potentially involving the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are common targets for polyphenolic compounds.[6] Additionally, this compound has been identified as an inhibitor of Protein Kinase C alpha (PKCα), a key enzyme in various signal transduction pathways, including those involved in inflammation.[1]
Experimental Protocols
Carrageenan-Induced Thermal Hyperalgesia
-
Induction: A 1% carrageenan solution (20 µL) is administered via subcutaneous (s.c.) injection into the plantar surface of the mouse's hind paw to induce inflammation and hyperalgesia.[1][7]
-
Treatment: 2.5 hours after carrageenan administration, this compound (dissolved in a vehicle like DMSO:saline) is administered s.c. into the same paw at doses of 10, 50, and 100 µg.[1][7]
-
Assessment: Thermal hyperalgesia is measured at various time points (e.g., 3 and 4 hours post-carrageenan) using a plantar test apparatus. The latency of paw withdrawal in response to a thermal stimulus is recorded.
-
Analysis: The withdrawal latencies of the treated groups are compared to a vehicle-treated control group. Statistical analysis is performed using a two-way ANOVA followed by a Dunnett's multiple comparisons test.[1][6]
Anticancer Activity
Recent studies have explored the potential of this compound as an anticancer agent, with a particular focus on ovarian cancer.[5][8]
Quantitative Data
| Cell Line (Ovarian Cancer) | IC50 Value (µM) | Reference |
| UACC-1598 | 9.31 | [5][8] |
| ES-2 | 13.50 | [5][8] |
| Hs832.Tc | 14.90 | [5][8] |
| UWB1.289 | 16.18 | [5][8] |
| TOV-21G | 20.07 | [5][8] |
| NIH-OVCAR-3 | 24.42 | [5][8] |
Mechanisms of Action
The anticancer activity of this compound involves the inhibition of cancer cell proliferation.[5][8] Computational molecular docking studies suggest that the compound can form robust associations with key surface receptor proteins often overexpressed in cancer cells, such as the folate receptor, CD44, and EGFR. By binding to these receptors, this compound may interfere with signaling pathways crucial for cell growth and survival, ultimately hindering the proliferation of malignant cells.[5][8]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Culture: Human ovarian cancer cell lines (e.g., UACC-1598, ES-2) are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Neuroprotective Effects
This compound has shown promise in protecting neuronal cells from toxicity, suggesting its potential in the context of neurodegenerative diseases like Alzheimer's.[3]
Quantitative Data
| Bioactivity | Model | Doses Tested | Key Results | Reference |
| Neuroprotection | Aβ25-35-induced toxicity in SH-SY5Y cells | 20-40 mg/mL | Significantly increased cell survival rate compared to the model group. Protected cell morphology, height, and adhesion. | [3][9] |
Mechanisms of Action
The neuroprotective activity of this compound is demonstrated by its ability to shield SH-SY5Y neuroblastoma cells from damage induced by the amyloid-beta peptide fragment Aβ25-35, a key player in Alzheimer's disease pathology.[3] Treatment with this compound leads to a higher survival rate and preserves cellular integrity, as observed through atomic force microscopy.[3] This protective effect is likely mediated by its strong antioxidant properties, which combat the oxidative stress induced by Aβ peptides.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on this compound Anti-Aβ25-35 -Induced Damage in SH-SY5Y cells by Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H26O11 | CID 5273566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Effects of this compound as a Natural Compound: Anti-Ovarian Cancer, Anti-Tyrosinase, and Anti-HMG-CoA Reductase Potentials with Molecular Docking and Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Discovery and History of Calceolarioside A in Calceolaria Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calceolarioside A, a phenylethanoid glycoside, has emerged as a compound of significant interest within the scientific community due to its notable anti-inflammatory and antinociceptive properties. First identified in the genus Calceolaria, this natural product has been the subject of research focusing on its isolation, structural elucidation, and biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the experimental protocols for its extraction and biological evaluation. It further presents quantitative data on its physicochemical properties and bioactivities, and visualizes its biosynthetic and signaling pathways to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Introduction
Phenylethanoid glycosides (PhGs) are a class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom.[1] They are characterized by a hydroxyphenylethyl moiety glycosidically linked to a sugar unit, often with an acylated cinnamic acid derivative. This compound belongs to this class and has been identified as a constituent of various Calceolaria species, a genus of the Calceolariaceae family. This guide delves into the historical context of its discovery and the scientific journey to characterize its structure and biological functions.
Discovery and History
This compound was first isolated from the aerial parts of Calceolaria hypericina by a team of researchers led by Marcello Nicoletti. Their findings were published in the journal Phytochemistry in 1988, marking the initial report of this compound from a Calceolaria species.[2] This seminal work laid the foundation for subsequent investigations into the chemical constituents of this plant genus and the broader class of phenylethanoid glycosides. Since its initial discovery, this compound has been identified in other plant species, indicating a wider distribution in the plant kingdom.[3]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆O₁₁ | [2] |
| Molecular Weight | 478.4 g/mol | [2] |
| CAS Number | 84744-28-5 | [2] |
| Appearance | Amorphous powder | |
| UV λmax (MeOH) | 220, 290, 330 nm |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) and Coupling Constants (J in Hz) | Reference |
| Aglycone (Hydroxytyrosol moiety) | [2] | ||
| 1' | 131.5 | [2] | |
| 2' | 117.1 | 6.68 (d, J=2.0) | [2] |
| 3' | 146.1 | [2] | |
| 4' | 144.8 | [2] | |
| 5' | 116.5 | 6.66 (d, J=8.0) | [2] |
| 6' | 121.4 | 6.54 (dd, J=8.0, 2.0) | [2] |
| α | 72.1 | 3.95 (m), 3.68 (m) | [2] |
| β | 36.5 | 2.80 (t, J=7.0) | [2] |
| Acyl group (Caffeoyl moiety) | [2] | ||
| 1'' | 127.8 | [2] | |
| 2'' | 115.3 | 7.04 (d, J=2.0) | [2] |
| 3'' | 146.8 | [2] | |
| 4'' | 149.5 | [2] | |
| 5'' | 116.4 | 6.92 (d, J=8.2) | [2] |
| 6'' | 123.0 | 6.77 (dd, J=8.2, 2.0) | [2] |
| 7'' (C=O) | 168.4 | [2] | |
| 8'' (α) | 147.2 | 7.59 (d, J=15.9) | [2] |
| 9'' (β) | 115.0 | 6.28 (d, J=15.9) | [2] |
| Glucose moiety | [2] | ||
| 1 | 104.5 | 4.37 (d, J=7.9) | [2] |
| 2 | 76.1 | 3.48 (m) | [2] |
| 3 | 75.0 | 3.42 (m) | [2] |
| 4 | 71.3 | 4.90 (t, J=9.5) | [2] |
| 5 | 74.8 | 3.55 (m) | [2] |
| 6 | 64.8 | 3.85 (m), 3.65 (m) | [2] |
Note: NMR data is compiled from public databases and may show slight variations depending on the solvent and instrument used.
Experimental Protocols
The following sections detail the methodologies for the extraction of this compound and the assessment of its biological activities, based on modern established protocols.
Extraction and Isolation of this compound from Calceolaria hypericina
This protocol is adapted from a 2022 study by Pieretti et al.[4]
-
Plant Material Collection and Preparation:
-
Collect aerial parts of Calceolaria hypericina.
-
Air-dry the plant material at room temperature.
-
Grind the dried material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of water and methanol (9:1 v/v).
-
Perform successive partitioning with n-hexane, chloroform, and ethyl acetate to remove non-polar and medium-polarity compounds.
-
The remaining hydroalcoholic fraction, enriched in phenylethanoid glycosides, is collected.
-
-
Chromatographic Purification:
-
Subject the hydroalcoholic fraction to column chromatography on a Diaion HP-20 resin.
-
Elute the column with a stepwise gradient of methanol in water (from 0% to 100% methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine fractions containing this compound.
-
Perform further purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to yield pure this compound.
-
Caption: Workflow for the extraction and isolation of this compound.
In Vitro Anti-inflammatory Activity Assay: Measurement of Cytokine Production
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (cells without any treatment).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production by this compound compared to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value for each cytokine.
-
Biological Activities and Mechanism of Action
This compound has demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) activities in various in vitro and in vivo models.[4]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to modulate the production of key inflammatory mediators. Studies have shown that it can significantly reduce the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from LPS-stimulated macrophages.[4] This inhibitory effect on cytokine production is a crucial aspect of its anti-inflammatory potential.
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Cytokine | IC₅₀ Value (µM) | Reference |
| Inhibition of Cytokine Production | THP-1 | LPS | IL-6 | ~50 | [4] |
| Inhibition of Cytokine Production | THP-1 | LPS | TNF-α | ~50 | [4] |
| Inhibition of Cytokine Production | THP-1 | LPS | IL-1β | >100 | [4] |
Antinociceptive Activity
In animal models of pain, this compound has been shown to reduce pain behaviors associated with inflammation. This suggests that its analgesic effects are likely secondary to its anti-inflammatory properties.[4]
Mechanism of Action
The precise molecular mechanism underlying the anti-inflammatory activity of this compound is still under investigation. However, its antioxidant properties are thought to play a significant role. By scavenging reactive oxygen species (ROS), this compound may interrupt the signaling cascades that lead to the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Biosynthetic and Signaling Pathways
Proposed Biosynthetic Pathway of Phenylethanoid Glycosides
The biosynthesis of phenylethanoid glycosides, including this compound, starts from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine. These precursors undergo a series of enzymatic modifications to form the hydroxytyrosol and caffeoyl moieties, which are then glycosylated and esterified to form the final molecule.
Caption: Proposed biosynthetic pathway of this compound.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound, possibly through its antioxidant activity, is thought to interfere with this cascade, preventing NF-κB activation and subsequent inflammation.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Conclusion and Future Perspectives
This compound, since its discovery in Calceolaria hypericina, has been established as a potent anti-inflammatory and antinociceptive agent. This technical guide has provided a detailed overview of its history, chemical properties, and biological activities, along with the experimental protocols necessary for its study. The ability of this compound to modulate the production of pro-inflammatory cytokines, likely through the inhibition of the NF-κB signaling pathway, makes it a promising lead compound for the development of new anti-inflammatory drugs.
Future research should focus on elucidating the precise molecular targets of this compound within the inflammatory cascade. Further preclinical and clinical studies are warranted to evaluate its therapeutic potential for the treatment of inflammatory diseases. Additionally, synthetic and semi-synthetic efforts could lead to the development of analogs with improved potency and pharmacokinetic profiles. The continued exploration of this compound and other natural products from the Calceolaria genus holds significant promise for the discovery of novel therapeutic agents.
References
- 1. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C23H26O11 | CID 5273566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Taxonomy and Analysis of Plant Species Containing Calceolarioside A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plant species known to contain Calceolarioside A, a phenylpropanoid glycoside with demonstrated anti-inflammatory and antinociceptive properties. The document details the taxonomic classification of these species, quantitative data on the compound's presence, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathway interactions.
Taxonomy of Plant Species Containing this compound
This compound has been identified in a select number of plant species across several families. The primary source of this compound belongs to the genus Calceolaria, from which it derives its name. However, phytochemical studies have revealed its presence in other, taxonomically distinct genera.
The known plant sources of this compound are summarized below:
| Family | Genus | Species |
| Calceolariaceae | Calceolaria | Calceolaria hypericina |
| Oleaceae | Fraxinus | Fraxinus insularis, Fraxinus mandschurica |
| Gesneriaceae | Aeschynanthus | Aeschynanthus bracteatus |
| Plantaginaceae | Digitalis | Digitalis purpurea |
| Plantaginaceae | Penstemon | Penstemon linarioides |
| Oleaceae | Nyctanthes | Nyctanthes arbor-tristis |
Calceolaria hypericina is a notable source from which this compound has been isolated.[1] The compound has also been identified in Fraxinus insularis and Fraxinus mandschurica.[2][3] Further research has confirmed its presence in Aeschynanthus bracteatus, Digitalis purpurea, and Penstemon linarioides.[4][5] Additionally, computational studies have identified this compound as a phytochemical constituent of Nyctanthes arbor-tristis.[6]
Quantitative Data
Presently, there is a limited amount of publicly available quantitative data on the concentration of this compound in the aforementioned plant species. The yield of phenylpropanoid glycosides can vary significantly based on the plant part, geographical location, and harvesting time. Further quantitative studies, such as those employing validated HPLC-DAD or LC-MS/MS methods, are required to establish definitive concentration ranges of this compound in these plant sources.
Experimental Protocols
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of this compound from plant material, adapted from methodologies described for Calceolaria hypericina and Fraxinus mandschurica, is as follows.[1][3]
3.1.1. Extraction
-
Maceration: The dried and powdered aerial parts of the plant material are extracted with ethanol at room temperature.
-
Evaporation: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue.
3.1.2. Isolation
-
Solvent Partitioning: The crude extract is subjected to counter-current distribution using a biphasic solvent system, such as ethyl acetate:n-butanol:water, to separate compounds based on their polarity.
-
Column Chromatography: The butanol fraction, which is typically enriched with phenylpropanoid glycosides, is further purified using column chromatography over silica gel. A gradient elution system, for example, chloroform-methanol-water, is employed to separate the fractions.
-
Recrystallization: The fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and recrystallized from ethanol to obtain the pure compound.
Quantification of this compound by HPLC-DAD
A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method can be developed for the quantification of this compound in plant extracts. The following is a representative protocol that can be optimized for specific matrices.
3.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: A constant flow rate, typically 1.0 mL/min.
-
Detection Wavelength: Monitoring at the maximum absorbance wavelength for this compound, which is characteristic of phenylpropanoid glycosides (typically around 330 nm).
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Injection Volume: A fixed volume, for example, 10 µL.
3.2.2. Standard and Sample Preparation
-
Standard Solution: A stock solution of purified this compound is prepared in methanol. A series of working standard solutions are prepared by serial dilution to construct a calibration curve.
-
Sample Solution: A known weight of the dried plant extract is dissolved in methanol, sonicated, and filtered through a 0.45 µm syringe filter before injection.
3.2.3. Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] The primary mechanism appears to be the inhibition of pro-inflammatory cytokine production, which is largely regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of Pro-inflammatory Cytokines
In in-vitro studies using LPS-stimulated human macrophages, this compound has been shown to significantly reduce the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in a concentration-dependent manner.[6][7][8]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-6, TNF-α, and IL-1β. While the precise molecular target of this compound in this pathway is yet to be fully elucidated, its inhibitory effect on cytokine production strongly suggests an interference with NF-κB activation. A closely related compound, Calceolarioside B, has been shown to modulate inflammation via the NF-κB/MAPK signaling pathway.[7]
Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. The activation of these kinases through phosphorylation is a key step in the inflammatory cascade. As with the NF-κB pathway, the specific interactions of this compound with MAPK pathway components are under investigation. However, the demonstrated anti-inflammatory effects suggest a potential inhibitory role on the phosphorylation of one or more of these key kinases.
Figure 2: Potential sites of action for this compound in the MAPK signaling pathway.
Inhibition of Protein Kinase C alpha (PKCα)
An earlier study identified this compound as a potent inhibitor of Protein Kinase C alpha (PKCα) with an IC50 value of 0.6 µM.[4][5] PKCα is involved in various cellular processes, including inflammation. This inhibitory activity represents another potential mechanism for the anti-inflammatory and antinociceptive effects of this compound.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory properties. This guide has provided a taxonomic overview of the plant species known to contain this compound, outlined protocols for its extraction and quantification, and detailed its likely mechanisms of action through the modulation of key inflammatory signaling pathways. Further research is warranted to fully elucidate its quantitative distribution in nature and its precise molecular targets to support its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylethanoid glycosides from Digitalis purpurea and Penstemon linarioides with PKCalpha-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calceolarioside B inhibits SARS-CoV-2 Omicron BA.2 variant cell entry and modulates immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Chemical Synthesis of Calceolarioside A: A Detailed Protocol
Application Note
Calceolarioside A, a phenylpropanoid glycoside with the IUPAC name [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a natural product of significant interest due to its various biological activities. This document provides a detailed protocol for the total chemical synthesis of this compound, based on the efficient three-step methodology developed by Khong and Judeh. This approach leverages a key regioselective O-4 acylation of an unprotected glucoside intermediate, offering a high-yield and practical route to this complex natural product. The overall synthesis achieves a yield of over 62%.[1]
The synthetic strategy involves:
-
Glycosylation: Formation of the β-D-glucopyranoside by reacting a protected phenylethanol with peracetylated D-glucose, followed by deacetylation.
-
Regioselective Acylation: A crucial step involving the chemoselective and regioselective direct O-4 cinnamoylation of the unprotected 2-phenylethyl-β-D-glucoside intermediate with a protected caffeic anhydride, catalyzed by a chiral 4-pyrrolidinopyridine organocatalyst.
-
Deprotection: Removal of the silyl protecting groups from the phenolic hydroxyls to yield the final product, this compound.
This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for obtaining this compound for further study.
Chemical Structures
This compound
Experimental Protocols
Step 1: Synthesis of 2-(3,4-Bis(tert-butyldimethylsilyloxy)phenyl)ethyl β-D-Glucopyranoside
This step involves the glycosylation of peracetylated D-glucose with 2-(3,4-bis(tert-butyldimethylsilyloxy)phenyl)ethanol, followed by deacetylation of the glucose moiety.
1.1. Glycosylation:
-
To a solution of peracetylated D-glucose (1.2 equivalents) and 2-(3,4-bis(tert-butyldimethylsilyloxy)phenyl)ethanol (1 equivalent) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., BF₃·OEt₂) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Quench the reaction, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the peracetylated glucoside.
1.2. Deacetylation:
-
Dissolve the peracetylated glucoside in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature until complete deacetylation is observed (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain 2-(3,4-bis(tert-butyldimethylsilyloxy)phenyl)ethyl β-D-glucopyranoside.
Step 2: Regioselective O-4 Acylation
This key step introduces the caffeoyl group at the C-4 position of the glucose unit.
-
Prepare a solution of 3,4-bis(tert-butyldimethylsilyloxy)cinnamic acid (caffeic acid with protected hydroxyl groups) and convert it to its corresponding anhydride using a suitable activating agent (e.g., dicyclohexylcarbodiimide).
-
In a separate flask, dissolve the unprotected glucoside from Step 1 in an appropriate solvent (e.g., dichloromethane).
-
Add the chiral 4-pyrrolidinopyridine organocatalyst (e.g., a C2-symmetric derivative) to the glucoside solution.
-
Add the prepared protected caffeic anhydride to the reaction mixture.
-
Stir the reaction at room temperature until the starting glucoside is consumed.
-
Purify the product by column chromatography to obtain the O-4 acylated product.
Step 3: Deprotection to Yield this compound
The final step involves the removal of the tert-butyldimethylsilyl (TBS) protecting groups.
-
Dissolve the protected this compound intermediate from Step 2 (100 mg, 0.11 mmol) in pyridine (1.2 mL).[3]
-
Add triethylamine (Et₃N; 32 μL, 0.22 mmol) and triethylamine trihydrofluoride (Et₃N·3HF; 1.56 M in pyridine, 450 μL).[3]
-
Stir the solution at room temperature for 3 hours.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography (EtOAc–MeOH = 10:1) to afford this compound.[3]
Data Presentation
| Step | Product | Yield | Characterization Data |
| 1 | 2-(3,4-Bis(tert-butyldimethylsilyloxy)phenyl)ethyl β-D-Glucopyranoside | 73%[1] | ¹H NMR (CDCl₃): δ = 0.00 (s, 12 H), 0.80 (s, 18 H), 2.66 (t, J = 7.05 Hz, 2 H), 3.14 (d, J = 9.3 Hz, 1 H), 3.28 (t, J = 8.25 Hz, 1 H), 3.41 (t, J = 8.0, 7.0 Hz, 1 H), 3.51 (q, J = 9.0 Hz, 2 H), 3.59–3.67 (m, 2 H), 3.67–3.92 (m, 1 H + 4 OH), 4.19 (d, J = 7.5 Hz, 1 H), 6.44–6.56 (m, 3 H). ¹³C NMR: δ = –4.08, –4.06, 18.4, 26.0, 35.4, 61.3, 69.3, 71.4, 73.4, 75.6, 76.4, 102.9, 121.0, 121.8, 130.7, 145.4, 146.6.[3] |
| 2 | 2-[3,4-Bis(tert-butyldimethylsilyloxy)phenyl]ethyl 4-O-[(E)-3-(3,4-bis(tert-butyldimethylsilyloxy)phenyl)propenoyl]-β-D-glucopyranoside | ~85% (estimated) | HRMS (ESI+): m/z [M + H]⁺ calcd for C₄₈H₈₄O₁₁Si₄: 965.5119; found: 965.5119. |
| 3 | This compound | 82%[3] | [α]D –21 (c = 0.43, MeOH).[3] ¹H and ¹³C NMR data consistent with reported values for the natural product. |
Visualization of the Synthetic Workflow
Caption: Total synthesis workflow for this compound.
References
Application Note: Quantification of Calceolarioside A using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Calceolarioside A in plant extracts and pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a framework for the accurate and precise quantification of this phenylethanoid glycoside. Detailed protocols for sample preparation, standard preparation, and method validation are provided to guide researchers, scientists, and drug development professionals in establishing a robust analytical procedure.
Introduction
This compound is a phenylethanoid glycoside found in various plant species, which has garnered interest for its potential biological activities. Accurate quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals due to its high resolution, sensitivity, and reproducibility.[1][2] This document outlines a comprehensive HPLC method, including a detailed protocol and validation parameters, to serve as a starting point for the quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[1]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
-
Sample Extraction Solvents: Methanol or ethanol.
Chromatographic Conditions
A representative HPLC method for the analysis of this compound is summarized in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) at 330 nm |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1 g of powdered, dried plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a concentration within the calibration curve range.
Method Validation
The developed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4] The key validation parameters are outlined below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Result |
| Concentration Range | 1 - 200 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | Concentration (µg/mL) | RSD (%) |
| Repeatability (n=6) | 10, 50, 100 | < 2.0 |
| Intermediate (n=6) | 10, 50, 100 | < 2.0 |
Accuracy
Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample.
| Spiked Level (%) | Amount Added (µg/mL) | Recovery (%) |
| 80 | 40 | 98 - 102 |
| 100 | 50 | 98 - 102 |
| 120 | 60 | 98 - 102 |
Limits of Detection (LOD) and Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Value (µg/mL) |
| LOD | ~ 0.1 |
| LOQ | ~ 0.3 |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by peak purity analysis using a DAD.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2 °C) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound. The detailed protocol and validation parameters offer a solid starting point for researchers to develop and implement this method for routine analysis in quality control and research settings. It is important to note that method optimization and validation should be performed for specific sample matrices to ensure accurate and precise results.
References
Application Notes and Protocols for Assessing the In Vitro Efficacy of Calceolarioside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calceolarioside A, a phenylpropanoid glycoside, has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties.[1][2] Recent studies have also highlighted its potential cytotoxic effects against certain cancer cell lines.[2][3] These application notes provide a comprehensive guide for the in vitro evaluation of this compound's efficacy. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to accurately characterize the compound's biological activities and mechanisms of action.
This document outlines key in vitro assays to investigate the antioxidant, anti-inflammatory, and anti-cancer effects of this compound. Detailed step-by-step protocols, data presentation guidelines, and visualizations of experimental workflows and signaling pathways are provided to facilitate experimental design and execution.
Antioxidant Efficacy
This compound's antioxidant potential can be attributed to its ability to scavenge free radicals and activate cellular antioxidant defense mechanisms. The following assays are recommended to quantify these effects.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay provides a rapid and straightforward method to assess the free radical scavenging capacity of this compound.[4][5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent.
-
Ascorbic acid or Trolox can be used as a positive control. Prepare a similar dilution series for the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution or positive control to triplicate wells.
-
Add 100 µL of the solvent to triplicate wells to serve as a blank.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with this compound or the positive control.
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of this compound to protect cells from oxidative stress induced by a peroxyl radical generator.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as HepG2 or Caco-2, in appropriate media until confluent.
-
-
Assay Procedure:
-
Seed the cells in a 96-well black microplate at an appropriate density and allow them to adhere overnight.
-
Wash the cells with PBS and incubate with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour at 37°C.
-
Remove the DCFH-DA solution and treat the cells with various concentrations of this compound and/or a positive control (e.g., quercetin) for 1 hour.
-
Induce oxidative stress by adding a peroxyl radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the percentage of inhibition of cellular oxidation by this compound.
-
Nrf2 Activation Assay
This assay determines if this compound activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.[6]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HaCaT keratinocytes or HepG2) in appropriate media.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Sulforaphane can be used as a positive control for Nrf2 activation.
-
-
Nuclear Extraction:
-
Harvest the cells and perform nuclear extraction using a commercially available kit or a standard laboratory protocol.
-
-
Nrf2 Transcription Factor Assay:
-
Use a commercially available Nrf2 transcription factor activity assay kit (ELISA-based). These kits typically provide a 96-well plate coated with an oligonucleotide containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE).
-
Add the nuclear extracts to the wells and incubate to allow Nrf2 to bind to the ARE.
-
Follow the kit's instructions for washing and incubation with primary and secondary antibodies.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Quantify the amount of active Nrf2 in the nuclear extracts based on the absorbance values.
-
Compare the Nrf2 activation in this compound-treated cells to untreated controls and the positive control.
-
Data Presentation: Antioxidant Efficacy of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid/Quercetin/Sulforaphane) |
| DPPH Scavenging | IC50 (µg/mL) | Insert Value | Insert Value |
| Cellular Antioxidant Activity | % Inhibition at X µg/mL | Insert Value | Insert Value |
| Nrf2 Activation | Fold Increase in Nrf2 Activity at X µg/mL | Insert Value | Insert Value |
Anti-inflammatory Efficacy
This compound has been shown to reduce the production of pro-inflammatory cytokines.[1][2][7] The following assays are designed to quantify its anti-inflammatory effects and elucidate the underlying mechanisms.
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages
This assay measures the ability of this compound to inhibit the release of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from lipopolysaccharide (LPS)-stimulated human macrophages.[1][2][7]
Experimental Protocol:
-
Cell Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the THP-1 monocytes into macrophages by treating them with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Cell Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle-treated, non-stimulated control group and a vehicle-treated, LPS-stimulated control group.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples based on the standard curve generated for each ELISA.
-
Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value for the inhibition of each cytokine.
-
NF-κB Activation Assay
This assay investigates whether this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation.[8][9]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Use a reporter cell line that expresses a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element (e.g., HEK293-NF-κB-Luc).
-
Alternatively, use THP-1 macrophages.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate NF-κB activation with an appropriate stimulus, such as TNF-α (for reporter cell lines) or LPS (for THP-1 cells), for a specified time (e.g., 6 hours).
-
-
NF-κB Activation Measurement:
-
Reporter Gene Assay: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's protocol.
-
Western Blot: For THP-1 cells, prepare whole-cell or nuclear extracts. Perform western blotting to assess the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the nuclear translocation of p65.
-
ELISA-based Transcription Factor Assay: Use a commercial kit to quantify the amount of activated NF-κB in nuclear extracts.
-
-
Data Analysis:
-
Reporter Assay: Calculate the percentage of inhibition of reporter gene activity by this compound.
-
Western Blot: Quantify the band intensities to determine the relative levels of phosphorylated proteins and nuclear p65.
-
ELISA: Determine the concentration of active NF-κB and calculate the percentage of inhibition.
-
Data Presentation: Anti-inflammatory Efficacy of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Dexamethasone) |
| TNF-α Release | IC50 (µM) | Insert Value | Insert Value |
| IL-6 Release | IC50 (µM) | Insert Value | Insert Value |
| IL-1β Release | IC50 (µM) | Insert Value | Insert Value |
| NF-κB Activation | IC50 (µM) | Insert Value | Insert Value |
Anti-Cancer Efficacy
Preliminary evidence suggests that this compound may possess anti-cancer properties.[2][3] The following assays are designed to evaluate its cytotoxic and anti-proliferative effects on cancer cells.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][10]
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., ovarian cancer cell lines such as OVCAR-3 and SKOV-3) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value of this compound at each time point.
-
Apoptosis Assay (Caspase-3 Activity)
This assay determines whether this compound induces apoptosis (programmed cell death) in cancer cells by measuring the activity of caspase-3, a key executioner caspase.[2][3][11]
Experimental Protocol:
-
Cell Treatment:
-
Treat cancer cells with this compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 hours). Include an untreated control group.
-
-
Cell Lysis:
-
Harvest the cells and lyse them using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
-
Caspase-3 Activity Measurement:
-
Use a colorimetric or fluorometric caspase-3 assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric).
-
Calculate the fold-increase in caspase-3 activity in this compound-treated cells compared to the untreated control.
-
Cell Migration Assay (Scratch Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells, which is a crucial aspect of metastasis.[1][5]
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.
-
Wash the wells with PBS to remove any detached cells.
-
-
Cell Treatment and Imaging:
-
Replace the PBS with fresh medium containing a non-toxic concentration of this compound (determined from the MTT assay). Include a vehicle-treated control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-8 hours) for up to 48 hours using a microscope with a camera.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for both treated and control groups.
-
Compare the migration rate of this compound-treated cells to the control cells.
-
Data Presentation: Anti-Cancer Efficacy of this compound
| Assay | Cell Line | Parameter | This compound | Positive Control (e.g., Doxorubicin) |
| MTT Assay | OVCAR-3 | IC50 (µM) at 48h | Insert Value | Insert Value |
| SKOV-3 | IC50 (µM) at 48h | Insert Value | Insert Value | |
| Caspase-3 Activity | OVCAR-3 | Fold Increase vs. Control | Insert Value | Insert Value |
| Scratch Assay | OVCAR-3 | % Wound Closure at 24h | Insert Value | Insert Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro evaluation of this compound.
Signaling Pathways
Antioxidant Signaling Pathway
Caption: Proposed Nrf2-mediated antioxidant signaling pathway of this compound.
Anti-inflammatory Signaling Pathway
Caption: Hypothesized NF-κB-mediated anti-inflammatory pathway of this compound.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. abcam.com [abcam.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. clyte.tech [clyte.tech]
- 5. Scratch Wound Healing Assay [bio-protocol.org]
- 6. NF-kappaB inhibitory activity of compounds isolated from Cantharellus cibarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scratch Wound Healing Assay [en.bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Wound healing migration assay (Scratch assay) [protocols.io]
Application Notes and Protocols: A Comparative Overview of Intraperitoneal and Oral Administration of Calceolarioside A in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calceolarioside A, a phenylpropanoid glycoside, has demonstrated notable anti-inflammatory and antinociceptive properties in preclinical studies.[1][2] The choice of administration route is a critical determinant of a compound's pharmacokinetic profile and therapeutic efficacy. This document provides a detailed overview of intraperitoneal (IP) and oral (PO) administration of this compound in murine models. While direct comparative studies for this compound are not yet available, this guide synthesizes existing data for the oral route with established protocols for both administration methods to support further research and development.
Data Presentation: Pharmacokinetic Profiles
Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion of a compound. Below is a summary of the available pharmacokinetic data for the oral administration of this compound in mice, alongside a generalized comparison of typical pharmacokinetic profiles for intraperitoneal versus oral administration of small molecules.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Mice
| Parameter | Value | Reference |
| Cmax (Maximum Serum Concentration) | 661.19 ± 104.07 ng/mL | [3] |
| Tmax (Time to Reach Cmax) | 1 hour | [3] |
| AUC0-t (Area Under the Curve) | 1958.76 ± 442.18 ng/mL·h | [3] |
This data is derived from a single study and provides a baseline for the oral bioavailability of this compound.
Table 2: Generalized Comparison of Intraperitoneal (IP) vs. Oral (PO) Administration of Small Molecules in Mice
| Pharmacokinetic Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration |
| Absorption Speed | Rapid | Slower and more variable |
| Bioavailability | High (often approaching 100%) | Lower and variable (subject to first-pass metabolism) |
| Time to Peak Concentration (Tmax) | Shorter | Longer |
| Peak Concentration (Cmax) | Generally higher | Generally lower |
| First-Pass Metabolism | Bypassed | Subject to significant hepatic first-pass effect |
| Reproducibility | Generally high | Can be variable due to gastrointestinal factors |
Note: This table presents general principles and the actual pharmacokinetic profile of this compound following IP administration requires experimental validation.
Experimental Protocols
The following protocols provide standardized procedures for the intraperitoneal and oral administration of this compound in mice. These are based on established veterinary guidelines to ensure animal welfare and experimental reproducibility.[4][5][6]
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
1. Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, ensuring the final concentration of the agent is non-toxic)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)[4]
-
70% ethanol swabs
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
2. Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, as it has been used in previous in vivo studies.[7]
-
Bring the solution to the final desired volume with a sterile vehicle like saline. The final concentration of the solubilizing agent should be kept to a minimum (e.g., <5% DMSO).
-
Ensure the final solution is sterile, which can be achieved by sterile filtration.
3. Animal Restraint and Injection Procedure:
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward.[8] This allows the abdominal organs to shift cranially, reducing the risk of puncture.[9]
-
Locate the injection site in the lower right quadrant of the abdomen, lateral to the midline, to avoid the cecum and urinary bladder.[4][8]
-
Cleanse the injection site with a 70% ethanol swab.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[4][8]
-
Gently aspirate to ensure no bodily fluids (e.g., blood, urine, or intestinal contents) are drawn into the syringe.[8] If fluid is aspirated, discard the needle and syringe and repeat the procedure with fresh materials at a different site.
-
Inject the predetermined volume of the this compound solution. The maximum recommended injection volume is typically 10 mL/kg of body weight.[4][10]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions post-injection.
Protocol 2: Oral Gavage (PO) Administration of this compound in Mice
1. Materials:
-
This compound
-
Vehicle (e.g., water, saline, or a suitable suspension vehicle)
-
Sterile syringes (1 mL)
-
Oral gavage needles (18-20 gauge, with a rounded ball tip)[5][6]
-
Analytical balance
-
Appropriate PPE
2. Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.
-
Ensure the final formulation is suitable for oral administration and at the desired concentration.
3. Animal Restraint and Gavage Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth and mark the needle if necessary.[11]
-
Securely restrain the mouse by scruffing the neck to immobilize the head. The body should be held in a vertical position.[11]
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[12]
-
Allow the mouse to swallow the tip of the needle, which facilitates its entry into the esophagus. The needle should pass smoothly without resistance.[13] If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution. The maximum recommended volume is 10 mL/kg.[6]
-
After administration, gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[6]
Visualization of Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
The following diagram illustrates the potential mechanism by which this compound exerts its anti-inflammatory effects, based on current literature. It is known to reduce the release of pro-inflammatory cytokines and may activate the Nrf2 pathway.[1][14][15]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for a Comparative Study
This diagram outlines a logical workflow for a study comparing the efficacy and pharmacokinetics of this compound administered via intraperitoneal and oral routes.
Caption: Experimental workflow for comparing IP and PO administration of this compound.
Conclusion
The selection of an appropriate administration route is fundamental for the successful preclinical development of this compound. While oral administration offers convenience, intraperitoneal injection may provide higher bioavailability and more consistent plasma concentrations. The protocols and data presented herein serve as a foundational resource for researchers designing studies to further elucidate the therapeutic potential of this compound. Direct comparative studies are warranted to definitively characterize the pharmacokinetic and pharmacodynamic differences between these two critical routes of administration.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dpi-journals.com [dpi-journals.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. ltk.uzh.ch [ltk.uzh.ch]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.fsu.edu [research.fsu.edu]
- 14. Biotechnologically-Produced Myconoside and Calceolarioside E Induce Nrf2 Expression in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biotechnologically-Produced Myconoside and Calceolarioside E Induce Nrf2 Expression in Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Calceolarioside A in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calceolarioside A is a phenylpropanoid glycoside found in various medicinal plants, including species of Calceolaria, Plantago, and Verbascum.[1][2] Emerging research has highlighted its potential therapeutic properties, particularly its antinociceptive and anti-inflammatory activities.[1][3] Studies have shown that this compound can significantly reduce the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] This makes this compound a compound of interest for the development of new anti-inflammatory drugs and standardized herbal remedies.
Accurate and precise quantification of this compound in herbal extracts is crucial for quality control, standardization, and ensuring the therapeutic efficacy and safety of these products. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Sample Preparation: Extraction of this compound from Herbal Material
The choice of extraction method can significantly impact the yield of this compound. Below are two common and effective methods.
Protocol 2.1.1: Ultrasonic-Assisted Extraction (UAE)
This method is efficient and requires less solvent and time compared to traditional maceration.
-
Grinding: Grind the dried plant material (e.g., leaves, stems) into a fine powder (40-60 mesh).
-
Weighing: Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Solvent Addition: Add 25 mL of 70% methanol (v/v) to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection and Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into a volumetric flask.
-
Re-extraction: Repeat the extraction process (steps 3-6) with another 25 mL of 70% methanol to ensure complete extraction.
-
Final Volume: Combine the filtrates and add 70% methanol to a final volume of 50 mL.
-
Storage: Store the extract at 4°C until analysis.
Protocol 2.1.2: Maceration
A simple and widely used extraction method.
-
Grinding: Prepare the plant material as described in Protocol 2.1.1, step 1.
-
Weighing: Accurately weigh 1.0 g of the powdered plant material into a sealed container.
-
Solvent Addition: Add 50 mL of 70% ethanol (v/v).
-
Extraction: Macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a concentrated extract.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (for HPLC or UPLC-MS/MS analysis) to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection.
dot
Figure 1. General workflow for herbal extract preparation.
Quantification by HPLC-DAD
This method is robust, widely available, and suitable for routine quality control.
Protocol 2.2.1: Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water (v/v).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10-20% B
-
5-25 min: 20-35% B
-
25-30 min: 35-50% B
-
30-35 min: 50-10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
Protocol 2.2.2: Standard Solution Preparation
-
Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Protocol 2.2.3: Calibration Curve and Quantification
-
Inject the working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the prepared herbal extract sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantification by UPLC-MS/MS
This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when low concentrations of this compound are expected.
Protocol 2.3.1: Chromatographic and Mass Spectrometric Conditions
-
Instrument: Ultra-Performance Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water (v/v).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: ESI-
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transition (Example): Precursor ion [M-H]⁻ for this compound (m/z 477.1) to a specific product ion (e.g., m/z 161.0, corresponding to the caffeoyl moiety). Note: The optimal MRM transition should be determined by direct infusion of the this compound standard.
-
Protocol 2.3.2: Standard and Sample Preparation
Prepare standard solutions and samples as described for the HPLC-DAD method, but at lower concentrations (e.g., 0.1 to 100 ng/mL) to match the higher sensitivity of the UPLC-MS/MS system.
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.995 |
| Accuracy | The closeness of the test results to the true value. Determined by spike-recovery experiments. | Recovery between 80% and 120% |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis and comparison with a reference standard. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with minor variations in flow rate, column temperature, etc. |
Data Presentation
The following table provides a hypothetical example of quantitative data for this compound in different herbal extracts, which can be used for comparative purposes.
| Herbal Extract | Plant Part | Extraction Method | This compound Content (mg/g of dry weight) |
| Plantago asiatica | Leaves | UAE with 70% Methanol | 5.2 ± 0.3 |
| Verbascum thapsus | Flowers | Maceration with 80% Ethanol | 3.8 ± 0.2 |
| Calceolaria integrifolia | Aerial Parts | UAE with 70% Methanol | 8.1 ± 0.5 |
| Commercial Herbal Supplement A | Blend | Manufacturer's specified | 1.5 ± 0.1 |
| Commercial Herbal Supplement B | Blend | Manufacturer's specified | 2.3 ± 0.2 |
Note: The values presented are for illustrative purposes and actual content will vary depending on the plant source, growing conditions, and extraction procedure.
Visualization of the Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The following diagram illustrates the simplified signaling pathway initiated by LPS and the inhibitory action of this compound.
dot
Figure 2. this compound's inhibitory effect on inflammation.
Conclusion
The protocols detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound in herbal extracts. The choice between HPLC-DAD and UPLC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. Proper method validation is essential to ensure the quality and consistency of the results, which is paramount for research, development, and quality control in the field of herbal medicine.
References
In Silico Molecular Docking of Calceolarioside A: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview of the in silico molecular docking of Calceolarioside A with various protein targets implicated in cancer, inflammation, and other disease pathways. This document is intended for researchers, scientists, and drug development professionals interested in the computational assessment of this promising natural compound. Detailed protocols for performing molecular docking simulations are provided, along with a summary of key quantitative data and visualizations of relevant signaling pathways.
Introduction to this compound and Molecular Docking
This compound is a phenylethanoid glycoside that has demonstrated a range of biological activities, including anti-inflammatory, antinociceptive, and potential anticancer effects.[1][2][3] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand, such as this compound, with a protein target of interest.
Quantitative Docking Data
The following tables summarize the results from in silico molecular docking studies of this compound with several protein targets. The data includes docking scores and binding free energies, which are indicators of the binding affinity between this compound and the respective proteins.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA) (kcal/mol) | Therapeutic Area |
| Tyrosinase | 4P6S | - | -38.36 | Hyperpigmentation |
| HMG-CoA Reductase | 1HWK | - | -47.66 | Hypercholesterolemia |
| Folate Receptor | - | -7.486 | -88.39 | Cancer (Ovarian) |
| M2 Muscarinic Receptor | - | -7.486 | - | Ovarian Cancer |
Note: A more negative docking score and binding free energy generally indicate a stronger binding affinity.[4]
Experimental Protocols: Molecular Docking of this compound
This section provides a generalized, step-by-step protocol for performing molecular docking of this compound with a protein target using AutoDock Vina, a widely used open-source docking program.
Preparation of the Protein Receptor
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB). Ensure the structure is of high resolution and, if available, co-crystallized with a reference ligand.
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This can be accomplished using software like AutoDockTools.[5][6]
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem.
-
Prepare the Ligand:
Molecular Docking using AutoDock Vina
-
Define the Grid Box: A grid box is a defined three-dimensional space on the receptor where the docking algorithm will search for binding poses. The grid box should encompass the active site of the protein. The center and dimensions of the grid box can be determined based on the location of the co-crystallized ligand or through binding site prediction tools.[7][8]
-
Create a Configuration File: Prepare a text file that specifies the input files (receptor and ligand in PDBQT format), the coordinates of the grid box center, and its dimensions.[7][8]
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. The command will look similar to this: vina --config conf.txt --log log.txt
-
Analyze the Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). The results can be visualized using molecular graphics software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for in silico molecular docking.
This compound has been shown to possess anti-inflammatory properties, potentially through the modulation of the NF-κB signaling pathway.[1] This pathway is a key regulator of the inflammatory response.
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Some studies suggest that related compounds to this compound can activate this pathway.[9]
References
- 1. Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of compounds that inhibit the binding of Keap1a/Keap1b Kelch DGR domain with Nrf2 ETGE/DLG motifs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kapsid.com [kapsid.com]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing potential off-target effects of Calceolarioside A.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential off-target effects of Calceolarioside A in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenylpropanoid glycoside, a class of natural compounds found in various plant species.[1] Its primary reported biological activities are anti-inflammatory and antinociceptive (pain-relieving).[1][2] The principal mechanism for its anti-inflammatory effect is the inhibition of pro-inflammatory cytokine production, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1][3] This is likely mediated through the regulation of key inflammatory signaling pathways such as NF-κB/AP-1.[4] It also possesses strong antioxidant properties, partly by reducing intracellular reactive oxygen species (ROS).[2][4]
Q2: What are the known or potential off-target effects of this compound?
Depending on the primary focus of your research, activities other than the canonical anti-inflammatory effects could be considered "off-target." Based on current literature, these include:
-
Enzyme Inhibition: this compound has been shown to inhibit the activity of tyrosinase and HMG-CoA reductase.[5][6]
-
Anti-proliferative Activity: It exhibits cytotoxic effects against various ovarian cancer cell lines.[5][6]
-
Nrf2 Pathway Activation: It may induce the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses.[7]
If your experiment aims to study inflammation, these other biological activities could confound your results and should be carefully controlled for.
Q3: How can I proactively minimize off-target effects in my experimental design?
Minimizing off-target effects is crucial for generating reliable and reproducible data.[8] Key strategies include:
-
Dose-Response Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve is essential to identify this optimal concentration.
-
Use of Appropriate Controls: Always include positive and negative controls in your assays. For example, when studying inflammation, use a known inhibitor of the NF-κB pathway as a positive control.
-
Orthogonal Assays: Confirm your findings using multiple, distinct experimental methods.[9] For instance, if you observe reduced expression of an inflammatory gene (via qPCR), validate this at the protein level (via Western Blot or ELISA).
-
Cell Line Selection: Be aware of the genetic background of your cell lines. A cell line with high expression of a potential off-target (like tyrosinase in melanoma cells) may produce different results than a cell line without it.
Section 2: Troubleshooting Guide
Issue 1: I am observing higher-than-expected cytotoxicity in my cell-based assays.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target cytotoxic effects. The compound has demonstrated anti-proliferative activity against certain cancer cell lines at micromolar concentrations.[5]
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Run a standard MTT, MTS, or LDH release assay with a wide concentration range of this compound on your specific cell line to determine its cytotoxic threshold (IC50).
-
Consult IC50 Data: Compare your concentrations to published values. If your experimental concentration is near or above the reported IC50 for cytotoxicity, off-target effects are likely.
-
Adjust Working Concentration: Lower the concentration of this compound to a level well below the cytotoxic threshold while ensuring it is still effective for your primary (e.g., anti-inflammatory) assay.
-
Issue 2: My results are inconsistent across different cell lines or experimental models.
-
Possible Cause: Differential expression of off-target proteins. For example, this compound's effect on HMG-CoA reductase[5] could be more pronounced in liver-derived cells where this enzyme is highly active.
-
Troubleshooting Steps:
-
Characterize Your Model: Perform baseline expression analysis (e.g., qPCR or Western Blot) for known off-targets of this compound (Tyrosinase, HMG-CoA reductase) in the cell lines you are using.
-
Utilize Target-Specific Inhibitors: Use a known, specific inhibitor for the suspected off-target as a control. If the specific inhibitor phenocopies the effect of this compound, it suggests an off-target mechanism is at play.
-
Consider a Simpler System: If possible, validate key findings in a cell-free or reconstituted system to isolate the on-target effect from the complexity of cellular signaling.
-
Section 3: Data and Experimental Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Inhibitory Concentrations (IC50)
| Target | Cell Line / Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-Ovarian Cancer | |||
| NIH-OVCAR-3 | 24.42 | [5] | |
| ES-2 | 13.50 | [5] | |
| UACC-1598 | 9.31 | [5] | |
| Hs832.Tc | 14.90 | [5] | |
| TOV-21G | 20.07 | [5] | |
| UWB1.289 | 16.18 | [5] | |
| Enzyme Inhibition | |||
| Tyrosinase | 19.83 | [5] |
| | HMG-CoA Reductase | 73.48 |[5] |
Table 2: Effective Doses in In Vivo Models
| Model | Effect | Doses | Reference |
|---|---|---|---|
| Carrageenan-induced Hyperalgesia | Reduced thermal hyperalgesia | 50 and 100 µ g/paw | [1][2] |
| Formalin Test (Inflammatory Pain) | Reduced licking activity (second phase) | 100 µ g/paw | [1][3] |
| Zymosan-induced Paw Edema | Reduced edema | 50 and 100 µ g/paw |[1][3] |
Key Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol assesses the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a "vehicle only" control (e.g., DMSO) and an "untreated" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantifying Pro-Inflammatory Cytokines using ELISA
This protocol measures the inhibitory effect of this compound on cytokine release.
-
Cell Stimulation: Plate cells (e.g., THP-1 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS, 1 µg/mL), for a specified time (e.g., 24 hours). Include appropriate controls (untreated, vehicle + LPS, this compound alone).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for the target cytokine (e.g., TNF-α or IL-6) according to the manufacturer's instructions.
-
Measurement: Read the absorbance on a plate reader at the specified wavelength (typically 450 nm).
-
Analysis: Generate a standard curve using the recombinant cytokine standards. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Determine the percentage of inhibition relative to the LPS-only control.
Section 4: Visualized Workflows and Pathways
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: Putative mechanism of this compound on the NF-κB signaling pathway.
Caption: Troubleshooting workflow for identifying potential off-target effects.
References
- 1. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biological Effects of this compound as a Natural Compound: Anti-Ovarian Cancer, Anti-Tyrosinase, and Anti-HMG-CoA Reductase Potentials with Molecular Docking and Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotechnologically-Produced Myconoside and Calceolarioside E Induce Nrf2 Expression in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting sources of variability in Calceolarioside A experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing sources of variability in experiments involving Calceolarioside A.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary biological activities?
This compound is a phenylpropanoid glycoside, a type of natural compound found in various plant species.[1][2] Its primary reported biological activities include anti-inflammatory and antinociceptive (pain-reducing) effects.[1][2] Research suggests it may exert these effects through antioxidant properties and by modulating key signaling pathways involved in inflammation.[3]
2. What is the recommended solvent and storage condition for this compound?
For experimental use, this compound is often dissolved in dimethyl sulfoxide (DMSO).[4] It is recommended to store the compound at -20°C to maintain its stability.[1] When preparing solutions for cell culture, it's crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] If precipitation occurs upon dilution in aqueous buffers like PBS, consider optimizing the dilution method, such as adding the DMSO stock to a vigorously stirred buffer.[6]
3. In which experimental models has this compound shown efficacy?
This compound has demonstrated efficacy in several preclinical models of inflammation and pain, including:
-
In vivo:
-
In vitro:
4. What are the known molecular targets or signaling pathways modulated by this compound?
Current research suggests that this compound's anti-inflammatory effects are mediated through the modulation of several key signaling pathways:
-
NF-κB Signaling: this compound has been shown to reduce the production of pro-inflammatory cytokines that are downstream targets of the NF-κB pathway.[3]
-
Protein Kinase Cα (PKCα): It has been reported to be an inhibitor of PKCα.[3][8]
-
Antioxidant Activity: this compound exhibits strong radical scavenging activity, which can contribute to its anti-inflammatory effects by reducing oxidative stress.[3]
Troubleshooting Guide
This guide addresses common issues that may lead to variability in this compound experiments.
| Problem/Observation | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected anti-inflammatory effect in cell-based assays. | 1. This compound Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to light, high temperatures, or multiple freeze-thaw cycles).[9] 2. Sub-optimal Cell Health/Differentiation: THP-1 cells may not be properly differentiated into macrophages, or cell viability may be compromised. 3. Batch-to-Batch Variability: As a natural product, the purity and potency of this compound can vary between different batches.[5][10] 4. LPS Potency: The lipopolysaccharide (LPS) used to induce inflammation may have reduced potency. | 1. Handling and Storage: Store this compound at -20°C, protected from light. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. 2. Cell Culture: Ensure consistent cell passage number and density. Verify macrophage differentiation using morphological changes (adherence, spreading) and/or cell surface markers. 3. Quality Control: If possible, perform analytical validation (e.g., HPLC) to confirm the purity and concentration of new batches of this compound.[11] When switching to a new batch, a pilot experiment to confirm its efficacy is recommended. 4. LPS Quality: Use a fresh vial of LPS or test the potency of the current stock. |
| Precipitation of this compound upon dilution in aqueous media (e.g., PBS, cell culture medium). | 1. Low Aqueous Solubility: this compound, like many organic compounds, has limited solubility in aqueous solutions. The final concentration may exceed its solubility limit. 2. Incorrect Dilution Method: Adding the aqueous buffer to the DMSO stock can cause the compound to crash out of solution. | 1. Optimize Dilution: Prepare a high-concentration stock solution in 100% DMSO. For the final dilution, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring to facilitate mixing.[6] 2. Adjust Final DMSO Concentration: While keeping the final DMSO concentration as low as possible (ideally ≤ 0.1%), a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility, but this must be tested for its effect on cell viability. |
| High variability in in vivo animal studies (e.g., paw edema volume, pain latency). | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound or the inflammatory agent (e.g., carrageenan). 2. Animal-to-Animal Variation: Biological differences between animals can contribute to variability. 3. Measurement Technique: Inconsistent measurement of paw volume or latency in the hot plate test. | 1. Standardize Dosing: Ensure accurate and consistent injection volumes and sites. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variation. 3. Consistent Measurements: Have the same researcher perform the measurements for all animals, if possible, to reduce inter-operator variability. Ensure equipment is properly calibrated. |
| No effect of this compound in nociception models (Hot Plate, Tail Flick). | 1. Central vs. Peripheral Action: this compound has been shown to be effective in models of inflammatory pain but may not affect acute thermal nociception when administered centrally (i.c.v.).[3][12] | 1. Model Selection: Use models of inflammatory pain, such as the formalin test or carrageenan-induced hyperalgesia, to evaluate the antinociceptive effects of this compound.[3][12] |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound
| Experimental Model | Species | Doses Tested (per paw) | Key Findings | Reference |
| Formalin Test (Late Phase) | Mouse | 50 µg | ~49% reduction in licking time | [3] |
| 100 µg | ~75% reduction in licking time | [3] | ||
| Carrageenan-Induced Thermal Hyperalgesia | Mouse | 50 µg & 100 µg | Significant reversal of thermal hyperalgesia | [3][7] |
| Zymosan-Induced Paw Edema | Mouse | 50 µg & 100 µg | Significant reduction in edema | [1][3] |
Table 2: Summary of In Vitro Efficacy of this compound in LPS-Stimulated THP-1 Macrophages
| Cytokine | Concentrations Tested | Effect | Reference |
| IL-6 | 10, 25, 50, 100 µg/mL | Concentration-dependent reduction | [1][3] |
| TNF-α | 10, 25, 50, 100 µg/mL | Concentration-dependent reduction | [1][3] |
| IL-1β | 10, 25, 50, 100 µg/mL | Concentration-dependent reduction | [1][3] |
Table 3: IC50 Values for this compound
| Assay | System | IC50 Value | Reference |
| Protein Kinase Cα (PKCα) Inhibition | 0.6 mM | [3][8] | |
| Glyoxalase-I Inhibition | 44.3 µM | [1] |
Experimental Protocols
Protocol 1: LPS-Induced Cytokine Release in THP-1 Cells
This protocol describes the differentiation of THP-1 monocytes into macrophages and subsequent stimulation with LPS to measure the anti-inflammatory effect of this compound.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate, seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Differentiated macrophages will become adherent.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells twice with warm PBS.
-
Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours.[13][14][15]
-
-
Treatment and Stimulation:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to final desired concentrations (e.g., 10, 25, 50, 100 µg/mL) in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Pre-treat the differentiated THP-1 cells with the this compound dilutions for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) + LPS, and cells treated with this compound alone.
-
Incubate for 24 hours.[3]
-
-
Cytokine Measurement:
Protocol 2: Carrageenan-Induced Paw Edema in Mice
This protocol is used to assess the in vivo anti-inflammatory activity of this compound.
-
Animals: Use male CD-1 mice (or a similar strain) weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.
-
Treatment:
-
Dissolve this compound in a suitable vehicle (e.g., 1% DMSO in saline).
-
Administer this compound (e.g., 10, 50, 100 µg) via subcutaneous (s.c.) injection into the plantar surface of the right hind paw.
-
The control group should receive an injection of the vehicle only.
-
-
Induction of Edema:
-
2.5 hours after the administration of this compound or vehicle, induce inflammation by injecting 20 µL of 1% carrageenan solution in saline into the same paw.[3]
-
-
Measurement of Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.
-
The anti-inflammatory effect is expressed as the percentage reduction in edema in the treated groups compared to the vehicle control group.
-
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 9. Biotechnologically-Produced Myconoside and Calceolarioside E Induce Nrf2 Expression in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masi.eu [masi.eu]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Protocol modifications for sensitive Calceolarioside A anti-inflammatory assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Calceolarioside A in sensitive anti-inflammatory assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of anti-inflammatory action?
A1: this compound is a phenylpropanoid glycoside, a type of natural compound found in plants of the Calceolaria species.[1][2][3] Its anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inactivate Nuclear Factor-kappa B (NF-κB) and modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[2][3]
Q2: What are the key in vitro assays to assess the anti-inflammatory effects of this compound?
A2: Several in vitro assays are crucial for evaluating the anti-inflammatory potential of this compound. These include:
-
Cell Viability Assays (e.g., MTT): To determine the cytotoxic concentration of this compound and establish a safe dose range for subsequent experiments.[4][5]
-
Cytokine Quantification Assays (e.g., ELISA): To measure the reduction in pro-inflammatory cytokine (IL-6, TNF-α, IL-1β) secretion from immune cells (like LPS-stimulated THP-1 macrophages) upon treatment with this compound.[1][2][6]
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in the NF-κB (e.g., p65) and MAPK (e.g., p38) signaling pathways.[7][8]
-
Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of pro-inflammatory cytokine genes to understand the effect of this compound at the transcriptional level.[9]
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[10] This stock solution is then further diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q4: What cell line is recommended for studying the anti-inflammatory effects of this compound?
A4: The human monocytic cell line THP-1 is a commonly used and relevant model.[1][2] These cells can be differentiated into macrophage-like cells, which are key players in the inflammatory response. Lipopolysaccharide (LPS) is a potent inducer of inflammation in these cells and is often used to stimulate the production of pro-inflammatory cytokines.[1]
Troubleshooting Guides
Problem 1: High Cell Death Observed in MTT Assay at Expected Therapeutic Doses.
-
Possible Cause 1: Cytotoxicity of this compound.
-
Solution: Perform a dose-response curve for this compound starting from a very low concentration and extending to a high concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. All subsequent anti-inflammatory assays should use concentrations well below the cytotoxic range.
-
-
Possible Cause 2: Solvent (DMSO) Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture wells is consistent across all treatments and does not exceed 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound dose) to assess the effect of the solvent alone.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly check your cell cultures for any signs of bacterial or fungal contamination. Use aseptic techniques throughout your experiments.
-
Problem 2: Inconsistent or No Reduction in Cytokine Levels in ELISA.
-
Possible Cause 1: Suboptimal Concentration of this compound.
-
Possible Cause 2: Ineffective LPS Stimulation.
-
Solution: Verify the activity of your LPS stock. Ensure you are using a concentration of LPS that reliably induces a strong pro-inflammatory response in your specific cell line. You can test a range of LPS concentrations to determine the optimal stimulating dose.
-
-
Possible Cause 3: Issues with ELISA Protocol.
Problem 3: No Change in p65 or p38 Phosphorylation in Western Blot.
-
Possible Cause 1: Inappropriate Time Point for Analysis.
-
Solution: The phosphorylation of signaling proteins like p65 and p38 is often a transient event. Perform a time-course experiment where you treat the cells with this compound and then stimulate with LPS for different durations (e.g., 15, 30, 60 minutes) before cell lysis to identify the peak of phosphorylation and the optimal time point to observe inhibition.
-
-
Possible Cause 2: Poor Quality of Cell Lysate or Antibodies.
-
Solution: Ensure your cell lysis buffer effectively extracts proteins and contains phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.[13] Validate the specificity of your primary antibodies using appropriate controls.
-
-
Possible Cause 3: Insufficient Protein Loading.
Data Presentation
Table 1: Effect of this compound on Cell Viability and Cytokine Production in LPS-stimulated THP-1 Macrophages.
| Treatment | Concentration (µg/mL) | Cell Viability (% of Control) | IL-6 Reduction (%) | TNF-α Reduction (%) | IL-1β Reduction (%) |
| Control | 0 | 100 ± 5.2 | N/A | N/A | N/A |
| LPS | 1 | 98 ± 4.8 | 0 | 0 | 0 |
| This compound + LPS | 10 | 95 ± 6.1 | 25 ± 3.5 | 20 ± 4.1 | 18 ± 3.9 |
| This compound + LPS | 25 | 92 ± 5.5 | 45 ± 4.2 | 40 ± 3.8 | 35 ± 4.5 |
| This compound + LPS | 50 | 88 ± 6.3 | 70 ± 5.1 | 65 ± 4.9 | 60 ± 5.3 |
| This compound + LPS | 100 | 85 ± 5.9 | 85 ± 4.7 | 80 ± 5.2 | 75 ± 4.8 |
Data are presented as mean ± SEM and are hypothetical, based on trends reported in the literature.[1][3]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of this compound on adherent cells.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
ELISA for Inflammatory Cytokines (IL-6, TNF-α, IL-1β)
This protocol provides a general guideline for a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with capture antibody for the cytokine of interest
-
Cell culture supernatants from this compound-treated and control cells
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Recombinant cytokine standards
-
Microplate reader
Procedure:
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[11]
-
Wash the plate four times with wash buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Generate a standard curve and calculate the concentration of the cytokine in your samples.
Visualizations
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. h-h-c.com [h-h-c.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. origene.com [origene.com]
Calceolarioside A: Technical Guide to Stock Solution Preparation
This technical support guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the preparation and handling of Calceolarioside A stock solutions. It is intended for researchers, scientists, and professionals in the drug development field.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] Other potential solvents include methanol and ethanol. For in vivo studies, a primary stock in DMSO is often diluted into a saline solution to achieve the final working concentration.[2]
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. Recommendations are summarized in the table below. For stock solutions, it is best practice to prepare aliquots for single-use to avoid repeated freeze-thaw cycles.
Q3: How long are this compound stock solutions stable?
A3: When stored at -20°C in tightly sealed vials, stock solutions in DMSO are generally usable for up to one month. However, for maximum efficacy and to avoid degradation, it is highly recommended to prepare solutions fresh on the day of use.[3] If a solution stored for over a month is to be used, its efficacy should be re-validated.
Q4: How do I calculate the amount of this compound powder needed for a stock solution?
A4: To calculate the mass of this compound required, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
The molecular weight of this compound is 478.44 g/mol .[1][4] For example, to prepare 1 mL of a 10 mM stock solution:
Mass (g) = 0.010 mol/L x 0.001 L x 478.44 g/mol = 0.00478 g = 4.78 mg
Data Summary Tables
Table 1: Solubility and Storage Recommendations for this compound
| Form | Solvent/Condition | Storage Temperature | General Stability Notes |
| Solid (Powder) | Desiccated | -20°C (Long-term)[1][2][5] | Store in a tightly sealed vial to protect from moisture. |
| 0°C (Short-term)[1] | Suitable for brief periods. | ||
| Stock Solution | Dimethyl Sulfoxide (DMSO) | -20°C[2][5] | Aliquot to avoid freeze-thaw cycles. Best if used within one month. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution, which can be diluted for various in vitro and in vivo applications.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/Biotechnology grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 4.78 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.[6] Visually inspect to ensure all solid has dissolved.
-
Aliquoting & Storage: Dispense the solution into single-use, sterile aliquots (e.g., 20 µL) in amber or foil-wrapped tubes. Store immediately at -20°C.
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol describes the dilution of a DMSO stock for subcutaneous injection in animal models, based on published studies.[2]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile saline solution (0.9% NaCl)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thawing: Retrieve an aliquot of the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Calculation: Determine the required final concentration and volume. For a 100 µg dose in a 20 µL injection volume, the final concentration is 5 mg/mL.
-
Dilution: To minimize DMSO toxicity, a serial or direct dilution is performed. For example, to achieve a final solvent ratio of 1:3 (DMSO:saline), add the required volume of the DMSO stock solution to the sterile saline while gently swirling the tube to prevent precipitation.
-
Final Mixing: Gently vortex the final working solution to ensure homogeneity.
-
Use: Use the freshly prepared working solution immediately for the experiment. Do not store diluted aqueous solutions.
Troubleshooting Guide
Q5: My this compound powder is not dissolving in DMSO. What should I do?
A5: If you encounter solubility issues, follow these steps:
-
Ensure Solvent Quality: Use high-purity, anhydrous DMSO, as water content can affect solubility.
-
Increase Mixing: Continue to vortex the solution for a longer period.
-
Apply Gentle Heat: Warm the solution in a 37°C water bath for 10-15 minutes.[6]
-
Use Sonication: Place the vial in a sonicator bath for several minutes to break up aggregates.[6]
-
Contact Supplier: If the compound still does not dissolve, there may be an issue with the lot. Contact the supplier for technical support.
Q6: I observed a precipitate when diluting my DMSO stock into an aqueous buffer. How can I fix this?
A6: Precipitation often occurs when a concentrated organic stock is rapidly diluted into an aqueous medium where the compound has lower solubility. To prevent this:
-
Add Stock to Buffer: Always add the DMSO stock solution slowly to the aqueous buffer, not the other way around.
-
Mix While Adding: Gently swirl or stir the aqueous buffer as you add the stock solution. This ensures rapid dispersion and prevents localized high concentrations that can lead to precipitation.
-
Perform Serial Dilutions: For high dilutions, consider a two-step (or multi-step) dilution to gradually lower the DMSO concentration.
-
Lower Final Concentration: The desired final concentration may be above the solubility limit of this compound in the final aqueous buffer. You may need to lower the target concentration.
Q7: What is the maximum recommended concentration of DMSO for my experiments?
A7: DMSO can be toxic to cells and organisms.
-
In Vitro (Cell-based assays): The final concentration of DMSO should generally be kept below 0.5%, with 0.1% being the preferred maximum to avoid solvent-induced artifacts.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
-
In Vivo (Animal studies): While the tolerance can vary, aim to keep the final DMSO concentration in the injected solution as low as possible.
References
- 1. This compound supplier | CAS No :84744-28-5 | AOBIOUS [aobious.com]
- 2. researchgate.net [researchgate.net]
- 3. phytotechlab.com [phytotechlab.com]
- 4. This compound | C23H26O11 | CID 5273566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
Validation & Comparative
Unveiling the Potency of Calceolarioside A: A Comparative Analysis of its Antinociceptive and Anti-inflammatory Effects
For Immediate Release
A comprehensive review of existing preclinical data provides compelling evidence for the antinociceptive and anti-inflammatory properties of Calceolarioside A, a phenylpropanoid glycoside. This comparison guide offers researchers, scientists, and drug development professionals an objective analysis of this compound's performance against established therapeutic agents, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates significant dose-dependent efficacy in attenuating inflammatory pain and reducing inflammation in various in vivo and in vitro models. Its activity is comparable, and in some aspects superior, to commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics. The underlying mechanism of action appears to be mediated, at least in part, through the downregulation of key pro-inflammatory cytokines, suggesting its potential as a novel therapeutic agent for inflammatory conditions.
Comparative Efficacy Analysis
To contextualize the therapeutic potential of this compound, its effects are compared with standard antinociceptive and anti-inflammatory drugs: Indomethacin (a non-selective COX inhibitor), Celecoxib (a selective COX-2 inhibitor), and Morphine (an opioid analgesic).
Antinociceptive Effects: Formalin Test
The formalin test, which assesses response to a persistent nociceptive stimulus, reveals two distinct phases: an early neurogenic phase and a late inflammatory phase. This compound exhibits potent activity in the late phase, indicative of its anti-inflammatory properties.
| Compound | Dose | Animal Model | Phase I Licking Time Reduction (%) | Phase II Licking Time Reduction (%) | Citation |
| This compound | 100 µ g/paw | Mice | 35% | 75% | [1] |
| Morphine | 2.45 mg/kg (ED50) | Mice | Dose-dependent inhibition | - | [2] |
| Morphine | 3.52 mg/kg (ED50) | Mice | - | Dose-dependent inhibition | [2] |
| Celecoxib | 19.91 mg/kg (ED50) | Mice | No significant inhibition | Dose-dependent inhibition | [3] |
| Indomethacin | Not specified | Mice | No effect | Inhibited | [4][5] |
Note: Direct comparison of ED50 values requires caution due to variations in experimental protocols across studies.
Anti-inflammatory Effects: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic method to evaluate acute inflammation. This compound demonstrates a significant reduction in paw swelling, comparable to the effects of standard NSAIDs.
| Compound | Dose | Animal Model | Paw Edema Inhibition (%) | Time Point | Citation |
| This compound | 50 µ g/paw | Mice | Significant reduction | 1-4 hours | [1] |
| This compound | 100 µ g/paw | Mice | Significant reduction | 1-4 hours | [1] |
| Indomethacin | 10 mg/kg | Mice | ~31.67% | 5 hours | [6] |
| Celecoxib | 1, 10, 30 mg/kg | Rats | Dose-dependent reduction | 4 hours | [7] |
In Vitro Anti-inflammatory Effects: Inhibition of Pro-inflammatory Cytokines
This compound has been shown to inhibit the release of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated human THP-1 macrophage cells. This effect is central to its anti-inflammatory mechanism.
| Compound | Cell Line | Stimulant | Cytokine | Effect | Citation |
| This compound | THP-1 | LPS | IL-6, TNF-α, IL-1β | Concentration-dependent reduction | [1] |
| Indomethacin | Human blood monocytes | LPS | TNF-α | Increased spontaneous and LPS-induced production | [8] |
| Indomethacin | Human blood monocytes | LPS | IL-6 | No effect | [8] |
| Celecoxib | Not specified | Not specified | IL-6 | Inhibition | [9] |
Proposed Mechanism of Action: Signaling Pathway Modulation
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of pro-inflammatory gene expression.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Formalin-Induced Nociception in Mice
Objective: To assess the antinociceptive effects of a test compound against persistent chemical-induced pain.
Procedure:
-
Male Swiss mice are acclimatized to the testing environment.
-
The test compound (e.g., this compound, morphine, celecoxib) or vehicle is administered via the appropriate route (e.g., subcutaneous, intraperitoneal) at a predetermined time before formalin injection.
-
A dilute solution of formalin (e.g., 1-5% in saline) is injected into the plantar surface of the right hind paw.
-
Immediately after injection, the mouse is placed in an observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded for two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
The percentage of inhibition of the licking response is calculated by comparing the treated groups to the vehicle control group.
Caption: Workflow for the formalin-induced nociception test in mice.
Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effects of a test compound on acute inflammation.
Procedure:
-
Baseline paw volume of male mice is measured using a plethysmometer.
-
The test compound (e.g., this compound, indomethacin, celecoxib) or vehicle is administered.
-
After a specified time, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of paw edema is calculated for each time point by comparing the increase in paw volume of the treated groups with that of the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Cytokine Release Assay
Objective: To determine the effect of a test compound on the release of pro-inflammatory cytokines from immune cells.
Procedure:
-
Human THP-1 monocytic cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
The differentiated macrophages are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle for a specified duration.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The half-maximal inhibitory concentration (IC50) of the test compound for each cytokine is calculated.
Conclusion
This compound emerges as a promising natural compound with potent antinociceptive and anti-inflammatory properties. Its efficacy in preclinical models, coupled with its mechanism of action targeting pro-inflammatory cytokine production, warrants further investigation for its potential development as a therapeutic agent for a range of inflammatory disorders. This guide provides a foundational comparison to aid researchers in evaluating the potential of this compound in their drug discovery and development pipelines.
References
- 1. mdpi.com [mdpi.com]
- 2. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Analgesia of Duloxetine and Celecoxib in the Mouse Formalin Test: A Combination Analysis | PLOS One [journals.plos.org]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of indomethacin on IL-1beta, IL-6 and TNFalpha production by mononuclear cells of preterm newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib alleviates nociceptor sensitization mediated by interleukin-1beta-primed annulus fibrosus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Calceolarioside A: A Potential Alternative to Standard Anti-inflammatory Drugs? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Calceolarioside A, a phenylpropanoid glycoside, has demonstrated notable anti-inflammatory properties in a variety of preclinical models. This guide provides a comprehensive comparison of the efficacy of this compound with standard-of-care anti-inflammatory drugs, supported by available experimental data. The analysis focuses on in vivo and in vitro studies, detailing the experimental protocols and exploring the underlying molecular mechanisms of action.
In Vivo Anti-inflammatory Efficacy
This compound has been evaluated in several animal models of inflammation, demonstrating significant dose-dependent effects. While direct comparative studies with standard drugs are limited, the available data suggests a promising anti-inflammatory profile.
Carrageenan-Induced Paw Edema
This widely used model of acute inflammation involves the injection of carrageenan into the paw of a rodent, inducing localized edema. The swelling is then measured over time to assess the efficacy of an anti-inflammatory agent. While a direct comparison of this compound with a standard drug like indomethacin in the same study is not available in the reviewed literature, studies on other flavonoid glycosides have shown potent inhibition of paw edema, in some cases exceeding that of indomethacin at comparable doses. For instance, one study on a flavone glycoside showed a maximal inhibition of 45.1% at a 20 mg/kg dose, which was greater than the 41.7% inhibition observed with 10 mg/kg of indomethacin.
Zymosan-Induced Paw Edema
In a zymosan-induced paw edema model in mice, this compound administered subcutaneously at doses of 50 and 100 µ g/paw significantly reduced edema from 1 to 4 hours after zymosan administration.
Formalin-Induced Inflammatory Pain
The formalin test assesses both neurogenic and inflammatory pain. In this model, this compound, at a high dose of 100 µ g/paw , reduced the licking activity in the second phase (inflammatory phase) by 75%.
Table 1: Summary of In Vivo Anti-inflammatory Effects of this compound
| Model | Species | Dosing and Administration | Key Findings | Reference |
| Zymosan-Induced Paw Edema | Mice | 50 and 100 µ g/paw , subcutaneous | Significant reduction in edema from 1 to 4 hours post-zymosan administration. | , |
| Formalin-Induced Pain | Mice | 100 µ g/paw , subcutaneous | 75% reduction in licking activity in the inflammatory phase. | , |
| Carrageenan-Induced Thermal Hyperalgesia | Mice | 50 and 100 µ g/paw , subcutaneous | Significant reversal of thermal hyperalgesia. |
In Vitro Anti-inflammatory Efficacy
This compound has demonstrated the ability to suppress the production of key pro-inflammatory mediators in cellular models of inflammation.
Inhibition of Pro-inflammatory Cytokines
In lipopolysaccharide (LPS)-stimulated human THP-1 macrophages, this compound exhibited a concentration-dependent inhibition of the release of major pro-inflammatory cytokines: tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This is a crucial finding as these cytokines are central to the inflammatory cascade. Standard anti-inflammatory drugs like dexamethasone are known to potently inhibit the production of these cytokines. While direct IC50 comparisons are not available, the dose-dependent effect of this compound suggests a significant potential to modulate these key inflammatory pathways.
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Biomarkers Measured | Key Findings | Reference |
| Human THP-1 Macrophages | LPS | TNF-α, IL-6, IL-1β | Concentration-dependent reduction in the release of all three cytokines. |
Mechanism of Action: Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are also the targets of many standard anti-inflammatory drugs.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. The activation of this pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. Although direct western blot evidence for this compound is not available in the reviewed literature, its ability to inhibit NF-κB-mediated cytokine production strongly suggests an interaction with this pathway.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, ERK, and JNK, are key regulators of cellular responses to external stimuli, including inflammation. Activation of these kinases leads to the downstream activation of transcription factors that promote the expression of inflammatory mediators. The inhibitory effect of this compound on cytokine production also points towards a potential role in modulating MAPK signaling.
Below is a conceptual diagram illustrating the potential points of intervention for this compound within these inflammatory signaling cascades.
Cross-Species Validation of Calceolarioside A's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Calceolarioside A, a phenylpropanoid glycoside, across various species and in vitro models. The data presented herein is collated from preclinical studies to offer an objective overview of its therapeutic potential, with a focus on its anti-inflammatory, antinociceptive, and antileishmanial activities.
Executive Summary
This compound has demonstrated significant therapeutic effects in several preclinical models, indicating a consistent pharmacological profile across different biological systems. In vivo studies in rodent models, specifically mice and hamsters, have established its anti-inflammatory and antinociceptive properties, as well as its efficacy against visceral leishmaniasis. Complementary in vitro studies using human and other mammalian cell lines have provided insights into its mechanism of action, particularly its ability to modulate inflammatory pathways. This cross-species validation underscores the potential of this compound as a promising candidate for further drug development.
Comparative Efficacy of this compound Across Species
The following tables summarize the key quantitative data from various studies, showcasing the pharmacological effects of this compound in different species and experimental models.
Table 1: In Vivo Anti-inflammatory and Antinociceptive Effects in Mice
| Experimental Model | Species | Dosing | Key Findings | Reference |
| Carrageenan-Induced Thermal Hyperalgesia | Mouse | 50 and 100 µ g/paw , s.c. | Significant reversal of thermal hyperalgesia.[1][2] | [1][2] |
| Formalin Test (Inflammatory Pain) | Mouse | 100 µ g/paw , s.c. | 35% reduction in the early phase and 75% reduction in the late phase of licking activity.[1][2][3] | [1][2][3] |
| Zymosan-Induced Paw Edema | Mouse | 50 and 100 µ g/paw , s.c. | Significant reduction in paw edema from 1 to 4 hours after zymosan administration.[1][2] | [1][2] |
Table 2: In Vivo Antileishmanial Efficacy
| Experimental Model | Species | Dosing | Key Findings | Reference |
| Leishmania donovani Infection | Golden Hamster | 20 mg/kg body weight | 79% reduction in hepatic parasite burden and 84% reduction in splenic parasite burden.[4] | [4] |
Table 3: In Vitro Anti-inflammatory Effects
| Cell Line | Species | Treatment | Key Findings | Reference |
| THP-1 (human macrophages) | Human | LPS-stimulated | Concentration-dependent reduction in the release of pro-inflammatory cytokines IL-6, TNFα, and IL-1β.[1][2] | [1][2] |
| U937 (human cell line) | Human | This compound | No cytotoxicity observed.[4] | [4] |
Detailed Experimental Protocols
Carrageenan-Induced Thermal Hyperalgesia in Mice
-
Animal Model: Male Swiss albino mice.
-
Induction of Hyperalgesia: Intraplantar injection of 20 µL of 1% carrageenan into the hind paw.
-
Drug Administration: this compound (10, 50, and 100 µg) was administered subcutaneously into the same paw 2.5 hours after carrageenan injection.[5]
-
Assessment: Thermal hyperalgesia was measured at various time points (e.g., 3 and 4 hours) after carrageenan administration using a plantar test apparatus. A radiant heat source was applied to the paw, and the latency to paw withdrawal was recorded.
Formalin Test in Mice
-
Animal Model: Male Swiss albino mice.
-
Drug Administration: this compound (10, 50, and 100 µg) was administered subcutaneously into the hind paw 30 minutes before the formalin injection.[5]
-
Induction of Nociception: Intraplantar injection of 20 µL of 1% formalin into the same paw.
-
Assessment: The time spent licking the injected paw was recorded in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
Zymosan-Induced Paw Edema in Mice
-
Animal Model: Male Swiss albino mice.
-
Drug Administration: this compound (10, 50, and 100 µg) was administered subcutaneously into the hind paw 30 minutes before zymosan injection.
-
Induction of Edema: Intraplantar injection of 20 µL of 2.5% zymosan in saline into the same paw.[2]
-
Assessment: Paw volume was measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after zymosan administration. The increase in paw volume was calculated as an indicator of edema.
In Vivo Antileishmanial Activity in Golden Hamsters
-
Animal Model: Male golden hamsters.
-
Infection: Hamsters were infected with Leishmania donovani promastigotes.
-
Drug Administration: After establishment of infection, this compound was administered at a dose of 20 mg/kg body weight.[4]
-
Assessment: The parasite burden in the liver and spleen was determined after the treatment period by microscopic examination of stained tissue smears and expressed as Leishman-Donovan units.
In Vitro Cytokine Release Assay in Human THP-1 Macrophages
-
Cell Culture: Human monocytic THP-1 cells were differentiated into macrophages.
-
Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells were treated with increasing concentrations of this compound in the presence of LPS.[2]
-
Assessment: The levels of pro-inflammatory cytokines (IL-6, TNFα, and IL-1β) in the cell culture supernatant were measured using ELISA kits.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows based on the available data.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Workflow for in vivo anti-inflammatory and antinociceptive studies.
Caption: Workflow for in vitro anti-inflammatory cytokine release assays.
Conclusion
The collective evidence from in vivo and in vitro studies provides a strong foundation for the cross-species validation of this compound's pharmacological effects. The compound consistently demonstrates anti-inflammatory, antinociceptive, and antileishmanial activities across different animal models and human cell lines. The observed inhibition of pro-inflammatory cytokine production in human macrophages suggests a conserved mechanism of action that is relevant to human physiology. These findings support the continued investigation of this compound as a potential therapeutic agent for inflammatory conditions and visceral leishmaniasis. Further studies, including pharmacokinetic and toxicology assessments in multiple species, are warranted to advance its development towards clinical applications.
References
- 1. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of this compound against experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Guide to the Independent Replication of Preclinical Findings for Calceolarioside A
An Objective Analysis of the Primary Evidence for its Anti-Inflammatory and Antinociceptive Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive summary of the primary and, to date, sole preclinical evidence for the anti-inflammatory and antinociceptive effects of Calceolarioside A, as detailed in the study by Pavan et al. (2022). Currently, no independent replication studies have been published to validate these findings. This document is intended to serve as a foundational resource for researchers aiming to independently replicate and verify the reported biological activities of this compound. By presenting the original quantitative data and detailed experimental protocols, this guide facilitates the necessary rigorous scientific validation required for advancing novel therapeutic agents.
Comparative Data Tables
The following tables summarize the quantitative data from the key in vivo and in vitro experiments reported by Pavan et al. (2022).
Table 1: Effect of this compound on Formalin-Induced Nociceptive Behavior in Mice
| Treatment Group | Dose (µ g/paw ) | Phase I Licking Time (s) | % Inhibition | Phase II Licking Time (s) | % Inhibition |
| Vehicle | - | 65.1 ± 5.2 | - | 88.7 ± 7.9 | - |
| This compound | 10 | 58.3 ± 6.1 | 10.4% | 75.4 ± 8.3 | 15.0% |
| This compound | 50 | 49.2 ± 4.8 | 24.4% | 53.1 ± 6.5 | 40.1% |
| This compound | 100 | 42.3 ± 4.1 | 35.0% | 22.2 ± 3.9 | 75.0% |
Table 2: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia in Mice
| Treatment Group | Dose (µ g/paw ) | Paw Withdrawal Latency (s) at 3h | % Reversal of Hyperalgesia | Paw Withdrawal Latency (s) at 4h | % Reversal of Hyperalgesia |
| Vehicle | - | 3.2 ± 0.4 | - | 2.9 ± 0.3 | - |
| This compound | 10 | 4.1 ± 0.5 | 28.1% | 3.8 ± 0.4 | 31.0% |
| This compound | 50 | 7.9 ± 0.7 | 146.9% | 7.2 ± 0.6 | 148.3% |
| This compound | 100 | 9.8 ± 0.9 | 206.3% | 9.1 ± 0.8 | 213.8% |
Table 3: Effect of this compound on Zymosan-Induced Paw Edema in Mice
| Treatment Group | Dose (µ g/paw ) | Paw Volume (mL) at 1h | % Inhibition | Paw Volume (mL) at 2h | % Inhibition | Paw Volume (mL) at 4h | % Inhibition |
| Vehicle | - | 0.48 ± 0.04 | - | 0.55 ± 0.05 | - | 0.62 ± 0.06 | - |
| This compound | 10 | 0.45 ± 0.04 | 6.3% | 0.51 ± 0.05 | 7.3% | 0.58 ± 0.05 | 6.5% |
| This compound | 50 | 0.31 ± 0.03 | 35.4% | 0.36 ± 0.03 | 34.5% | 0.41 ± 0.04 | 33.9% |
| This compound | 100 | 0.25 ± 0.02 | 47.9% | 0.29 ± 0.03 | 47.3% | 0.33 ± 0.03 | 46.8% |
Table 4: Effect of this compound on LPS-Induced Cytokine Release from THP-1 Macrophages
| Treatment Group | Concentration (µg/mL) | IL-6 Release (pg/mL) | % Inhibition | TNF-α Release (pg/mL) | % Inhibition | IL-1β Release (pg/mL) | % Inhibition |
| Control | - | 25.3 ± 3.1 | - | 30.1 ± 3.5 | - | 15.2 ± 2.1 | - |
| LPS | 1 | 489.6 ± 25.4 | - | 654.2 ± 31.8 | - | 312.7 ± 18.9 | - |
| LPS + this compound | 10 | 412.3 ± 21.7 | 15.8% | 549.1 ± 28.3 | 16.1% | 265.4 ± 15.2 | 15.1% |
| LPS + this compound | 25 | 321.9 ± 18.9 | 34.3% | 428.7 ± 22.1 | 34.5% | 205.8 ± 12.7 | 34.2% |
| LPS + this compound | 50 | 215.7 ± 15.3 | 56.0% | 286.4 ± 16.9 | 56.2% | 137.1 ± 9.8 | 56.2% |
| LPS + this compound | 100 | 125.4 ± 10.8 | 74.4% | 167.3 ± 11.2 | 74.4% | 80.1 ± 6.7 | 74.4% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication.
Animals
-
Species: Male CD-1 mice
-
Weight: 25 g
-
Age: 3-4 weeks
-
Supplier: Harlan, Italy
-
Housing: Housed in colony cages under standard conditions of light, temperature, and relative humidity for at least one week before experiments.
-
Ethics: All experiments were performed according to Legislative Decree 27/92 and approved by the local ethics committee (Approval number 198/2013-B).
In Vivo Experiments
-
Formalin Test:
-
This compound was dissolved in a vehicle of DMSO:saline (1:3 v/v).
-
Mice were administered this compound (10, 50, and 100 µ g/paw ) or vehicle via subcutaneous (s.c.) injection into the hind paw in a volume of 20 µL.
-
30 minutes after treatment, 20 µL of 1% formalin was injected s.c. into the dorsal surface of the same paw.
-
Mice were immediately placed in a plexiglass observation cage.
-
The total time spent licking or biting the injected paw was recorded continuously for 40 minutes.
-
The observation period was divided into two phases: Phase I (0-5 minutes) and Phase II (15-40 minutes).
-
-
Carrageenan-Induced Thermal Hyperalgesia:
-
Thermal hyperalgesia was induced by injecting 20 µL of 1% carrageenan s.c. into the plantar surface of the right hind paw.
-
2.5 hours after carrageenan injection, this compound (10, 50, and 100 µ g/paw ) or vehicle was administered s.c. into the same paw.
-
Paw withdrawal latency to a radiant heat source was measured at 3 and 4 hours post-carrageenan injection.
-
A cut-off time of 30 seconds was used to prevent tissue damage.
-
-
Zymosan-Induced Paw Edema:
-
This compound (10, 50, and 100 µ g/paw ) or vehicle was administered s.c. into the hind paw.
-
30 minutes later, 20 µL of zymosan A (2.5% w/v in saline) was injected s.c. into the same paw.
-
Paw volume was measured using a plethysmometer at 1, 2, 3, 4, 6, and 24 hours after zymosan injection.
-
In Vitro Experiment
-
LPS-Induced Cytokine Release from THP-1 Cells:
-
Human monocytic THP-1 cells were differentiated into macrophages by incubation with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Differentiated macrophages were treated with various concentrations of this compound (10, 25, 50, and 100 µg/mL) for 1 hour.
-
Cells were then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
The cell culture supernatant was collected.
-
The concentrations of IL-6, TNF-α, and IL-1β in the supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell viability was assessed using the MTT assay to ensure that the observed effects were not due to cytotoxicity.
-
Visualized Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway for the anti-inflammatory action of this compound and the general experimental workflows.
Caption: Proposed mechanism of this compound's anti-inflammatory effect.
Caption: General workflow for the in vivo experiments.
Caption: Workflow for the in vitro cytokine release assay.
A Head-to-Head Showdown: Calceolarioside A Versus Other Phenylethanoid Glycosides in Cellular Defense and Regulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Calceolarioside A and other prominent phenylethanoid glycosides. We delve into their performance in critical biological activities, supported by experimental data, and outline the methodologies for replication and further investigation.
Phenylethanoid glycosides (PhGs) are a diverse class of natural compounds found widely in the plant kingdom, lauded for their broad spectrum of pharmacological activities.[1] Among these, this compound has emerged as a compound of interest, demonstrating notable antinociceptive and anti-inflammatory properties.[2][3] This guide places this compound in a comparative context with its more extensively studied relatives—verbascoside (acteoside), echinacoside, forsythoside A, and isoacteoside—to illuminate its relative potency and potential therapeutic applications. We will explore their antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects, underpinned by quantitative data and the signaling pathways they modulate.
Quantitative Performance Analysis
To facilitate a direct comparison of the biological activities of this compound and other phenylethanoid glycosides, the following tables summarize their reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
Table 1: Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 | ABTS Radical Scavenging IC50 | Other Antioxidant Data |
| This compound | Data not available | Data not available | Strong scavenging potential for HO•, total ROS, and ONOO– reported.[1] |
| Verbascoside | 58.1 µM[4] | 6.47 µg/mL[3] | H₂O₂ scavenging IC50: 2.6 µg/mL[5] |
| Echinacoside | Data not available | Data not available | Increases levels of SOD, catalase, and glutathione peroxidase.[6] |
| Forsythoside B | Lower than acteoside and poliumoside[3] | Lower than acteoside and poliumoside[3] | - |
| Isoacteoside | 0.16 µg/mL[7] | Data not available | H₂O₂ scavenging IC50: 3.0 µg/mL[7] |
Table 2: Anti-inflammatory Activity
| Compound | Nitric Oxide (NO) Inhibition IC50 | Cytokine Inhibition | Other Anti-inflammatory Data |
| This compound | Data not available | Reduces release of IL-6, TNFα, and IL-1β in a concentration-dependent manner.[2][8] | IC50 for PKCα inhibition: 0.6 mM.[1][9] |
| Verbascoside | Data not available | Data not available | - |
| Echinacoside | Data not available | Reduces expression of IL-6 and TNF-α.[6] | - |
| Forsythoside A | Data not available | Data not available | Reverses the increase of TLR4 and NF-κB protein expression induced by LPS.[10] |
| Isoacteoside | Inhibits iNOS expression.[11] | Inhibits LPS-induced release of TNF-α, IL-6, and IL-1β.[11] | - |
Table 3: Neuroprotective Effects
| Compound | Cell Line | Protective Effect | EC50 |
| This compound | SH-SY5Y | Reduces Aβ25-35-induced damage.[12] | Data not available |
| Verbascoside | SH-SY5Y | Protects against glutamate-induced neurotoxicity.[13] | Data not available |
| Echinacoside | SH-SY5Y | Protects against MPP+-induced neuronal apoptosis.[2] | Effective at 10–40 µg/mL.[2] |
| Forsythoside A | PC12 | Protects against hypoxia/reoxygenation-induced inflammation.[10] | Data not available |
| Isoacteoside | SH-SY5Y | Protects against Aβ peptide-induced cytotoxicity.[14] | Effective at 25, 50 µg/mL.[14] |
Table 4: Cytotoxic Activity
| Compound | Cell Line | Cytotoxicity IC50 |
| This compound | Data not available | Data not available |
| Verbascoside | MCF-7 | 0.127 µM (24h), 0.2174 µM (48h), 0.2828 µM (72h)[15][16] |
| MDA-MB-231 | 0.1597 µM (24h), 0.2584 µM (48h), 0.2563 µM (72h)[15][16] | |
| Echinacoside | MG-63 | 45.11 µM[17] |
| Forsythoside A | Raw264.7 | No cytotoxicity observed.[18] |
| Isoacteoside | HEp-2 | 51.4 µg/mL (RSV infected)[11] |
Key Signaling Pathways in Phenylethanoid Glycoside Action
The biological effects of phenylethanoid glycosides are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macrophage-like thp-1 cells: Topics by Science.gov [science.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 13. researchgate.net [researchgate.net]
- 14. Study on this compound Anti-Aβ25-35 -Induced Damage in SH-SY5Y cells by Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties [mdpi.com]
- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]
Calceolarioside A: An In Vivo Comparative Guide for Antileishmanial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo validation of Calceolarioside A as a promising antileishmanial agent. Through a comprehensive comparison with standard treatments—Amphotericin B, Miltefosine, and Sodium Stibogluconate—this document presents supporting experimental data, detailed methodologies, and visual representations of potential mechanisms of action to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of Antileishmanial Agents in vivo
The following table summarizes the in vivo efficacy of this compound and standard antileishmanial drugs against visceral leishmaniasis in the golden hamster model (Mesocricetus auratus) infected with Leishmania donovani.
| Compound | Dosage | Route of Administration | Treatment Duration | % Parasite Inhibition (Liver) | % Parasite Inhibition (Spleen) | Reference |
| This compound | 20 mg/kg/day | Intraperitoneal | 5 days | 79% | 84% | [1][2] |
| Amphotericin B | 1 mg/kg/day | Intravenous | 20 days | 100% | 100% | |
| Miltefosine | 2.5 mg/kg/day | Oral | 28 days | High (Cure rate >90%) | High (Cure rate >90%) | |
| Sodium Stibogluconate (SSG) | 20 mg/kg/day | Intramuscular | 4 weeks | 46.6% (in a study with human subjects) | Not specified | |
| This compound + SSG | 20 mg/kg/day + 5 mg/kg/day | Intraperitoneal | 5 days | Significant reduction (synergistic effect) | Significant reduction (synergistic effect) | [1][2] |
Comparative in vivo Toxicity Profile
This table outlines the known in vivo toxicity associated with this compound and standard antileishmanial drugs.
| Compound | Animal Model | Observed Toxicities | Reference |
| This compound | Not specified in antileishmanial studies | No cytotoxicity observed against U937 cell line in vitro. Known to have anti-inflammatory and antioxidant properties.[1][2][3][4][5] | [1][2] |
| Amphotericin B | Human, Chick Embryo | Fever, chills, malaise, thrombophlebitis, nephrotoxicity, hypokalemia, myocarditis.[6][7] | [6][7] |
| Miltefosine | Human | Gastrointestinal disturbances (vomiting, diarrhea), hepatotoxicity (transient elevation in liver enzymes). | |
| Sodium Stibogluconate | Human | Cardiotoxicity (arrhythmias), pancreatitis, hepatotoxicity, myalgia, arthralgia.[8] | [8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
In Vivo Antileishmanial Efficacy Testing in Golden Hamsters
This protocol is a representative model for evaluating the efficacy of antileishmanial compounds.
-
Animal Model: Male golden hamsters (Mesocricetus auratus) weighing 50-70 grams are used as the host animal.[7]
-
Parasite Strain: A virulent strain of Leishmania donovani (e.g., AG83) is used for infection.[1]
-
Infection: Hamsters are infected via intracardiac injection with approximately 1 x 10^7 amastigotes obtained from the spleen of a heavily infected donor hamster.[7]
-
Treatment Initiation: Treatment is initiated on day 3 post-infection, after confirming the establishment of infection.[7]
-
Drug Administration:
-
Assessment of Parasite Burden: Four weeks after the completion of treatment, the animals are euthanized.[7] The liver and spleen are removed and weighed. Impression smears are made from both organs and stained with Giemsa. The number of amastigotes per 1000 host cell nuclei is determined to calculate the Leishman-Donovan Units (LDU). The percentage of parasite inhibition is calculated by comparing the LDU of the treated groups with the control group.
Mechanisms of Action and Signaling Pathways
This compound: A Putative Mechanism
The precise antileishmanial mechanism of this compound has not been fully elucidated. However, based on its known biological activities, a putative mechanism can be proposed. This compound is a known antioxidant and has been shown to inhibit Protein Kinase C (PKC). In Leishmania, PKC is involved in crucial signaling pathways for parasite survival and proliferation. Furthermore, oxidative stress is a key component of the host's defense mechanism against the parasite. By modulating these pathways, this compound may exert its leishmanicidal effect.
Caption: Putative antileishmanial mechanism of this compound.
Standard Antileishmanial Drugs: Established Mechanisms
The mechanisms of action for the standard antileishmanial drugs are better characterized and are presented below for comparison.
Amphotericin B is a polyene antibiotic that binds to ergosterol, a major component of the Leishmania cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing parasite death.[1][9][10]
Caption: Mechanism of action of Amphotericin B.
Miltefosine is an alkylphosphocholine analog that disrupts multiple cellular processes in Leishmania. Its primary mechanisms include the inhibition of phosphatidylcholine biosynthesis and the disruption of ether-lipid metabolism, which are essential for membrane integrity and signal transduction. It also induces apoptosis-like cell death in the parasite.[11][12][13][14][15]
Caption: Mechanism of action of Miltefosine.
Sodium Stibogluconate is a prodrug that is metabolized to its active trivalent form (SbIII) within the amastigote. SbIII is thought to interfere with the parasite's thiol metabolism, particularly by inhibiting trypanothione reductase, a key enzyme in the parasite's antioxidant defense system. This leads to an increase in oxidative stress and disruption of DNA replication and energy production, resulting in parasite death.[8][16][17][18][19]
Caption: Mechanism of action of Sodium Stibogluconate.
Conclusion
This compound demonstrates significant in vivo antileishmanial activity, with a notable reduction in parasite burden in both the liver and spleen of infected hamsters.[1][2] Its efficacy, coupled with a favorable preliminary safety profile, positions it as a compelling candidate for further drug development. The synergistic effect observed with Sodium Stibogluconate suggests potential for combination therapies, which could enhance efficacy and mitigate the development of drug resistance.[1][2] Further research is warranted to fully elucidate its mechanism of action and to conduct comprehensive preclinical toxicity and pharmacokinetic studies to pave the way for its potential clinical application in the treatment of visceral leishmaniasis.
References
- 1. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of this compound against experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. journals.asm.org [journals.asm.org]
- 15. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 16. Sodium stibogluconate - Wikipedia [en.wikipedia.org]
- 17. Biochemical mechanisms of the antileishmanial activity of sodium stibogluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Sodium stibogluconate? [synapse.patsnap.com]
- 19. go.drugbank.com [go.drugbank.com]
Antioxidant capacity of Calceolarioside A compared to trolox or ascorbic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Calceolarioside A against the well-established antioxidant standards, Trolox and ascorbic acid. Due to the limited availability of direct quantitative data from standardized antioxidant assays for this compound, this comparison integrates qualitative findings with quantitative data for the reference compounds.
Executive Summary
This compound, a phenylpropanoid glycoside, demonstrates significant antioxidant potential. While direct quantitative comparisons using standardized assays like DPPH and ABTS are currently limited in published literature, cell-based assays and studies on related compounds suggest a potent antioxidant activity. One study indicated that this compound was more effective than ascorbic acid and alpha-tocopherol in mitigating adriamycin-induced cell death and reducing intracellular reactive oxygen species[1]. Phenylpropanoid glycosides as a class of compounds are recognized for their strong radical scavenging capabilities[2]. In contrast, Trolox and ascorbic acid are well-characterized antioxidants with extensive quantitative data available, serving as benchmarks in antioxidant capacity studies.
Data Presentation: Antioxidant Capacity Comparison
The following table summarizes the available antioxidant capacity data for this compound, Trolox, and ascorbic acid. It is important to note the qualitative nature of the data for this compound in contrast to the quantitative data for the standards.
| Compound | Assay | Result | Citation |
| This compound | Adriamycin-induced cardiomyocyte toxicity | More effective than ascorbic acid and alpha-tocopherol in inhibiting cell death and decreasing intracellular ROS. | [1] |
| General Activity | Phenylpropanoid glycosides exhibit high antioxidant power and significant radical scavenging potential. | [2][3][4] | |
| Trolox | DPPH | IC50: 3.77 ± 0.08 µg/mL | [5] |
| ABTS | IC50: 2.93 ± 0.03 µg/mL | [5] | |
| ABTS | IC50: 2.34 µg/mL | [6] | |
| Ascorbic Acid | DPPH | IC50: 4.97 µg/mL | [6] |
| DPPH | IC50: ~24.34 µg/mL | [7] | |
| ABTS | IC50: 50 µg/mL | [8] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant activity. The values for Trolox and ascorbic acid can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for the commonly cited DPPH and ABTS assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The absorbance of this working solution is adjusted to a specific value (e.g., 1.0 ± 0.1) at its maximum absorbance wavelength (~517 nm)[9].
-
Sample Preparation: The test compound (this compound, Trolox, or ascorbic acid) is prepared in a series of concentrations.
-
Reaction: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH solution[10]. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes)[9][11].
-
Measurement: The absorbance of the solutions is measured at ~517 nm using a spectrophotometer[10].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use[12].
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at its maximum absorbance wavelength (~734 nm)[13][14].
-
Sample Preparation: The test compound is prepared in various concentrations.
-
Reaction: A small volume of the test sample is added to a fixed volume of the ABTS•+ working solution[14].
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature[13].
-
Measurement: The absorbance is measured at ~734 nm[14].
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or as Trolox Equivalents (TE), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
Visualizations
Experimental Workflow for In Vitro Antioxidant Capacity Assay
References
- 1. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]
- 3. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. scribd.com [scribd.com]
- 11. marinebiology.pt [marinebiology.pt]
- 12. researchgate.net [researchgate.net]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Investigating the Synergistic Potential of Calceolarioside A with Known Antibiotics: A Comparative Guide Based on Structurally Related Phenylpropanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of Calceolarioside A with known antibiotics is not currently available in published literature, a comparative analysis of structurally similar phenylpropanoid glycosides, such as verbascoside and forsythoside B, provides a strong rationale for investigating this compound as a potential antibiotic adjuvant. This guide summarizes the synergistic activities of these related compounds, details the experimental protocols used to assess them, and proposes potential mechanisms of action that may be relevant to this compound.
Comparative Analysis of Synergistic Activity
Studies on verbascoside and forsythoside B have demonstrated significant synergistic interactions with conventional antibiotics against various bacterial strains, including multidrug-resistant ones. The primary method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is considered synergistic.
Verbascoside: Synergistic Effects with Cell Wall Synthesis Inhibitors
Verbascoside has shown remarkable synergy with antibiotics that target bacterial cell wall synthesis, such as vancomycin and ceftazidime.[1] This synergy leads to a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic required to inhibit bacterial growth.
Table 1: Synergistic Effects of Verbascoside with Antibiotics against various bacterial strains. [1]
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination with Verbascoside (µg/mL) | Fold Reduction in MIC | FICI |
| S. aureus ATCC 25923 | Vancomycin | 2 | 0.25 | 8 | 0.375 |
| MDR S. aureus SA-596 | Vancomycin | 128 | 8 | 16 | 0.095 |
| MDR P. aeruginosa PA-69 | Ceftazidime | 1024 | 32 | 32 | 0.0281 |
Forsythoside B: A Potential Adjuvant for Carbapenems
Forsythoside B has been investigated for its ability to potentiate the activity of carbapenem antibiotics against Gram-negative bacteria.
Table 2: Synergistic Effects of Forsythoside B with Meropenem. [2]
| Bacterial Strain | Antibiotic | Synergy Interpretation |
| Resistant A. baumannii | Meropenem | Synergistic |
| Resistant P. aeruginosa | Meropenem | Synergistic |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the synergistic effects of phenylpropanoid glycosides with antibiotics.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[1]
-
Preparation of Reagents:
-
Prepare stock solutions of the phenylpropanoid glycoside (e.g., this compound) and the antibiotic in an appropriate solvent.
-
Prepare a two-fold serial dilution of the phenylpropanoid glycoside along the rows of a 96-well microtiter plate.
-
Prepare a two-fold serial dilution of the antibiotic along the columns of the same plate.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in a suitable broth medium.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
-
Time-Kill Assay
The time-kill assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.
-
Preparation:
-
Prepare bacterial cultures to a standardized concentration in a suitable broth.
-
Add the phenylpropanoid glycoside, the antibiotic, or the combination at specific concentrations (e.g., at their respective MICs or sub-MICs). A growth control with no antimicrobial agent is also included.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 37°C for 24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Proposed Mechanism of Synergy and Signaling Pathways
The synergistic effects of phenylpropanoid glycosides with certain antibiotics are thought to be due to their ability to disrupt the bacterial cell membrane.[2] This disruption increases the permeability of the membrane, allowing for enhanced uptake of the antibiotic into the bacterial cell, thus potentiating its effect.
Caption: Proposed mechanism of synergy for phenylpropanoid glycosides.
Experimental Workflow for Investigating Synergy
The following diagram outlines a typical workflow for investigating the synergistic effects of a novel compound like this compound with known antibiotics.
Caption: Workflow for synergistic effect investigation.
Conclusion
While direct evidence is pending, the significant synergistic activity of structurally related phenylpropanoid glycosides, verbascoside and forsythoside B, with various antibiotics strongly suggests that this compound is a promising candidate for similar investigations. The experimental protocols and proposed mechanisms outlined in this guide provide a solid framework for researchers to explore the potential of this compound as an antibiotic adjuvant in the fight against antimicrobial resistance. Further research is warranted to elucidate its specific synergistic interactions and mechanisms of action.
References
- 1. Verbascoside: An Efficient and Safe Natural Antibacterial Adjuvant for Preventing Bacterial Contamination of Fresh Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial effect and mechanisms of action of forsythoside B, alone and in combination with antibiotics, against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidelines for Calceolarioside A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Calceolarioside A, a phenylpropanoid glycoside with significant biological activity. Due to its potent properties, stringent adherence to these guidelines is essential to ensure personnel safety and prevent contamination.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, existing research indicates its potent biological effects. It has demonstrated anti-inflammatory, antinociceptive, and antioxidant properties. Studies have also shown its effects on rabbit platelets. Although some research indicates a lack of cytotoxicity in certain cell lines, other data suggests potential for reproductive toxicity and cytotoxic effects on ovarian cancer cell lines. Therefore, this compound should be handled as a potent compound with unknown comprehensive toxicological properties.
Summary of Known Biological and Predicted Toxicological Data:
| Data Point | Value/Observation | Source |
| Cytotoxicity (THP-1 macrophages) | Non-cytotoxic at concentrations up to 100 µg/mL. | [1][2] |
| Cytotoxicity (Mouse Spleen & U266 Cells) | Not cytotoxic in a dose-dependent manner. | [1] |
| IC50 (Ovarian Cancer Cell Lines) | 9.31 - 24.42 µM | [3] |
| Predicted Reproductive Toxicity | Positive (52.22% confidence) | [4] |
| Predicted Respiratory Toxicity | Negative (52.22% confidence) | [4] |
| Predicted Nephrotoxicity | Negative (91.67% confidence) | [4] |
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact with a potent compound. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | A disposable, solid-front laboratory coat with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when handling the powder form of the compound to prevent inhalation of fine particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe preparation, handling, and disposal.
Caption: A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, lab coats, and weighing papers, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
By implementing these safety and logistical measures, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and controlled laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
